Cytembena
Beschreibung
This compound is a white to off-white powder. (NTP, 1992)
This compound is a cytostatic agent that interferes with DNA synthesis.
Structure
2D Structure
Eigenschaften
IUPAC Name |
sodium;(E)-3-bromo-4-(4-methoxyphenyl)-4-oxobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO4.Na/c1-16-8-4-2-7(3-5-8)11(15)9(12)6-10(13)14;/h2-6H,1H3,(H,13,14);/q;+1/p-1/b9-6+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDCIQWIGOVWEX-MLBSPLJJSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=CC(=O)[O-])Br.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C(=C\C(=O)[O-])/Br.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020368 | |
| Record name | Cytembena | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cytembena is a white to off-white powder. (NTP, 1992) | |
| Record name | CYTEMBENA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20080 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
50 to 100 mg/mL at 70 °F (NTP, 1992) | |
| Record name | CYTEMBENA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20080 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
21739-91-3 | |
| Record name | CYTEMBENA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20080 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cytembena | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021739913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cytembena | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM BROMEBRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V238C7BMX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYTEMBENA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4134 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
500 to 505 °F (NTP, 1992) | |
| Record name | CYTEMBENA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20080 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
Cytembena's Direct Assault on DNA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytembena (sodium cis-β-4-methoxybenzoyl-β-bromoacrylate), a cytostatic agent, exerts its primary anti-proliferative effect through the direct inhibition of the DNA replication machinery. This technical guide synthesizes the available scientific literature to provide an in-depth understanding of this compound's mechanism of action on DNA synthesis. It details the seminal experimental findings, outlines the methodologies used to elucidate its function, and presents a putative signaling pathway for its observed effects on the cell cycle. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development.
Core Mechanism of Action: Direct Inhibition of the DNA Replication Complex
The foundational research into this compound's mechanism of action demonstrates that it functions as a direct inhibitor of replicative DNA synthesis.[1] Unlike antimetabolites that disrupt the synthesis of nucleotide precursors, this compound acts on the core enzymatic machinery responsible for DNA elongation.
This was definitively shown using a permeable eukaryotic cell system. In this experimental model, cells are treated to make them permeable to exogenously supplied deoxyribonucleoside triphosphates (dNTPs), the building blocks of DNA. This system effectively bypasses the pathways for de novo nucleotide synthesis, allowing for the specific investigation of agents that target the DNA replication complex itself.
Studies employing this system revealed that while compounds like hydroxyurea, which inhibit ribonucleotide reductase and thus deplete the dNTP pool, had no effect on DNA synthesis in these permeable cells, this compound potently inhibited the incorporation of dNTPs into newly synthesized DNA.[1] This crucial finding indicates that this compound's target lies within the complex of enzymes and proteins directly involved in the polymerization of the DNA strand.
While the precise molecular target within the DNA replication complex has not been definitively identified in the available literature, the evidence strongly points towards one or more DNA polymerases as the primary site of action.
Quantitative Data on DNA Synthesis Inhibition
| Parameter | Value | Cell Line/System | Reference |
| Effect on DNA Synthesis | Direct Inhibition | Permeable Eukaryotic Cells | [1] |
| IC50 (DNA Polymerase α) | Not Reported | - | - |
| IC50 (DNA Polymerase δ) | Not Reported | - | - |
| IC50 (DNA Polymerase ε) | Not Reported | - | - |
Table 1: Summary of Quantitative Data on this compound's Inhibition of DNA Synthesis. The table highlights the qualitative finding of direct inhibition, while noting the absence of specific IC50 values for individual DNA polymerases in the surveyed literature.
Cell Cycle Effects: G2/M Phase Arrest
Consistent with its role as a DNA synthesis inhibitor, this compound induces a significant perturbation of the cell cycle, leading to an accumulation of cells in the G2/M phase. This G2/M arrest is a common cellular response to DNA damage or incomplete replication, acting as a critical checkpoint to prevent the propagation of genomic errors.
The precise signaling cascade initiated by this compound that culminates in G2/M arrest has not been fully elucidated. However, based on the established mechanisms of the G2/M checkpoint, a putative pathway can be proposed. Inhibition of DNA synthesis by this compound likely triggers a DNA damage response (DDR) pathway, which would lead to the activation of checkpoint kinases. These kinases, in turn, would phosphorylate and inactivate the Cdc2/Cyclin B1 complex, the master regulator of entry into mitosis.
Figure 1: Putative Signaling Pathway for this compound-Induced G2/M Arrest. This diagram illustrates a potential mechanism where this compound's inhibition of DNA synthesis activates a DNA damage response, leading to the inhibition of the Cdc2/Cyclin B1 complex and subsequent cell cycle arrest at the G2/M checkpoint.
Experimental Protocols
The following is a detailed methodology for the permeable eukaryotic cell DNA synthesis assay, as adapted from the abstract of Berger and Weber (1977).[1]
Preparation of Permeable Cells
-
Cell Culture: Grow eukaryotic cells (e.g., L cells) in appropriate culture medium to the desired confluency.
-
Harvesting: Harvest the cells by trypsinization or scraping and wash them with a suitable buffer (e.g., phosphate-buffered saline).
-
Permeabilization Buffer: Resuspend the cell pellet in a hypotonic permeabilization buffer with the following composition:
-
0.01 M Tris-HCl, pH 7.8
-
0.25 M Sucrose
-
1 mM EDTA
-
30 mM 2-mercaptoethanol
-
4 mM MgCl2
-
-
Incubation: Incubate the cell suspension on ice (4°C) for 15 minutes.
-
Washing: Centrifuge the permeable cells and wash them with the permeabilization buffer to remove cytoplasmic contents.
DNA Synthesis Assay
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Permeable cells
-
ATP (for energy)
-
The four deoxyribonucleoside triphosphates (dATP, dCTP, dGTP, dTTP), with one being radioactively labeled (e.g., [³H]dTTP).
-
The test compound (this compound) or vehicle control.
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time to allow for DNA synthesis.
-
Termination: Stop the reaction by adding a solution such as cold trichloroacetic acid (TCA).
-
Precipitation and Washing: Precipitate the DNA on ice and wash the precipitate extensively with TCA and ethanol to remove unincorporated nucleotides.
-
Quantification: Solubilize the DNA pellet and measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the rate of DNA synthesis.
References
An In-depth Technical Guide to the Chemical Structure and Properties of Cytembena
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and known mechanisms of action of Cytembena (Sodium;(E)-3-bromo-4-(4-methoxyphenyl)-4-oxobut-2-enoate), a compound with noted cytostatic and antineoplastic properties. This document consolidates available data on its chemical and physical characteristics, provides insight into its synthesis, and details its inhibitory effects on critical cellular pathways, including DNA synthesis, purine synthesis, and oxidative phosphorylation. The information is presented to support further research and drug development efforts.
Chemical Structure and Identification
This compound is the sodium salt of bromebric acid. The core structure is a butenoic acid derivative characterized by a bromo substituent and a 4-methoxyphenyl ketone group.
-
IUPAC Name: sodium;(E)-3-bromo-4-(4-methoxyphenyl)-4-oxobut-2-enoate[1]
-
Synonyms: Sodium Bromebrate, MBBA (sodium salt)
-
CAS Number: 21739-91-3[1]
-
Molecular Formula: C₁₁H₈BrNaO₄[1]
-
Parent Acid: Bromebric Acid (CAS: 5711-40-0)[1]
The chemical structure of the active anionic component, bromebrate, is presented below:
Physicochemical Properties
The following tables summarize the known and predicted physicochemical properties of this compound and its parent compound, bromebric acid. Experimental data is prioritized where available.
| Property | Value | Source |
| Molecular Weight | 307.07 g/mol | [1] |
| Physical Description | White to off-white powder | [1] |
| Molecular Formula | C₁₁H₈BrNaO₄ | [1] |
| SMILES | COC1=CC=C(C=C1)C(=O)/C(=C/C(=O)[O-])/Br.[Na+] | PubChem |
| InChIKey | UPZFHUODAYGHDZ-RMKNXTFCSA-M | PubChem |
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 285.09 g/mol | [1] |
| Melting Point | 144-145 °C | |
| Boiling Point (Predicted) | 417.9 ± 45.0 °C | |
| pKa (Predicted) | 2.28 ± 0.33 | |
| Molecular Formula | C₁₁H₉BrO₄ | [1] |
| SMILES | COC1=CC=C(C=C1)C(=O)/C(=C\C(=O)O)/Br | [1] |
| InChIKey | UPZFHUODAYGHDZ-RMKNXTFCSA-N | [1] |
Table 2: Physicochemical Properties of Bromebric Acid
Synthesis and Formulation
A plausible synthetic route to bromebric acid involves the Friedel-Crafts acylation of anisole with a suitable four-carbon diacid derivative, followed by bromination. The final step to produce this compound is a straightforward neutralization of bromebric acid with a sodium base.
Mechanism of Action
This compound exerts its antineoplastic effects through the inhibition of several key cellular processes.
Inhibition of DNA Synthesis
This compound has been demonstrated to be a direct inhibitor of the DNA replication complex. This was shown in a permeable eukaryotic cell system where the cells were capable of utilizing exogenously supplied dNTPs for semiconservative, replicative DNA synthesis. In this system, this compound inhibited DNA synthesis, indicating a direct effect on the replication machinery, rather than on precursor synthesis.
Inhibition of Purine Synthesis
This compound is reported to inhibit purine synthesis. The de novo purine synthesis pathway is a multi-step process that constructs the purine ring from various small molecules. A key regulatory step in this pathway is the conversion of 5-phosphoribosyl-1-pyrophosphate (PRPP) to 5-phosphoribosyl-1-amine (PRA), catalyzed by the enzyme phosphoribosyl pyrophosphate amidotransferase (PPAT). Inhibition of this or subsequent enzymes would lead to a depletion of purine nucleotides, which are essential for DNA and RNA synthesis.
References
Cytembena (Sodium cis-β-4-methoxybenzoyl-β-bromoacrylate): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytembena (sodium cis-β-4-methoxybenzoyl-β-bromoacrylate) is a cytostatic agent that has been investigated for its antineoplastic properties. Its mechanism of action is centered on the direct inhibition of DNA synthesis, a critical process for the proliferation of cancer cells. This technical guide provides a comprehensive overview of the chemical and physical properties, mechanism of action, toxicology, and key experimental findings related to this compound. The information is intended to serve as a resource for researchers and professionals involved in drug development and cancer research.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. Its fundamental chemical and physical characteristics are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | Sodium cis-β-4-methoxybenzoyl-β-bromoacrylate | PubChem |
| Molecular Formula | C₁₁H₈BrNaO₄ | PubChem |
| Molecular Weight | 307.07 g/mol | PubChem |
| Appearance | White to off-white powder | [1] |
| Melting Point | 260-263 °C (decomposes) | Not explicitly found in search results |
| Solubility | Soluble in water | [1] |
| CAS Number | 21739-91-3 | PubChem |
Mechanism of Action and Biological Effects
This compound's primary mechanism of action is the direct inhibition of the DNA replication complex, leading to a cessation of DNA synthesis and subsequent cell cycle arrest.[2]
Inhibition of DNA Synthesis
Studies utilizing a permeable eukaryotic cell system have demonstrated that this compound directly inhibits replicative DNA synthesis.[2] This system allows for the study of agents that affect the DNA replication machinery without the confounding factors of cellular uptake and precursor metabolism. The experimental evidence indicates that this compound does not require metabolic activation to exert its inhibitory effect on DNA replication.[2]
Effects on the Cell Cycle
This compound has been shown to significantly alter cell cycle kinetics. In HeLa cells, treatment with this compound leads to a dose-dependent inhibition of growth and a notable accumulation of cells in the G2/M phase of the cell cycle, with a corresponding decrease in the proportion of cells in the G0/G1 phase.[3] At concentrations of 5 x 10⁻⁵ M and 7.5 x 10⁻⁵ M, this G2/M block was found to be irreversible.[3]
The following diagram illustrates the logical relationship of this compound's effect on the cell cycle.
References
- 1. A phase I study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Description of a permeable eukaryotic cell system to study agents affecting DNA synthesis: demonstration that this compound is a direct inhibitor of replicative DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
Unveiling Cytembena: A Technical Deep Dive into its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytembena (sodium cis-β-4-methoxybenzoyl-β-bromoacrylate) is a cytostatic agent known for its direct inhibitory effect on DNA synthesis. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological activity of this compound. It includes detailed experimental protocols, quantitative data on its biological effects, and an exploration of its mechanism of action, offering a valuable resource for researchers in oncology and drug development.
Discovery and Origins
This compound, also referred to as this compound Spofa, was developed in Czechoslovakia.[1] While the initial seminal publications by its discoverers, reportedly R.J. Šorm and F. Šorm, are not widely available in common online databases, a 1981 carcinogenesis bioassay conducted by the National Toxicology Program confirms its investigation as a cytostatic agent.[2] This bioassay details the administration of this compound to F344 rats and B6C3F1 mice, indicating its availability and scientific interest during that period.[2]
Chemical Synthesis
The chemical name of this compound is sodium cis-β-4-methoxybenzoyl-β-bromoacrylate. While a detailed, step-by-step synthesis protocol from the original discoverers remains elusive in readily accessible literature, the synthesis of related acrylic acid derivatives has been described. A general theoretical pathway can be inferred from its chemical structure, likely involving the condensation of a substituted benzoyl acetic acid precursor followed by bromination and salt formation.
Hypothesized Synthesis Pathway:
Caption: Hypothesized synthetic route to this compound.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the direct inhibition of the DNA replication complex.[3] This was demonstrated in a permeable eukaryotic cell system where this compound inhibited DNA synthesis, indicating a direct effect rather than an influence on precursor synthesis.[3]
Signaling Pathway of DNA Synthesis Inhibition:
This compound's direct interaction with the DNA replication machinery bypasses many of the upstream signaling cascades that typically regulate cell proliferation. Its action can be visualized as a direct blockade of a critical cellular process.
Caption: this compound's direct inhibition of the DNA polymerase complex.
Quantitative Biological Data
Quantitative data on the biological activity of this compound, such as IC50 values in various cancer cell lines, in vivo efficacy in xenograft models, and pharmacokinetic parameters, are not extensively reported in modern, readily accessible scientific literature. The 1981 carcinogenesis bioassay provides some in vivo dosage information.[2]
Table 1: In Vivo Dosage in Carcinogenesis Bioassay [2]
| Animal Model | Dosage (intraperitoneal) | Dosing Schedule |
| F344 Rats (Male & Female) | 7 mg/kg | 3 times/week for 104 weeks |
| F344 Rats (Male & Female) | 14 mg/kg | 3 times/week for 104 weeks |
| B6C3F1 Mice (Male & Female) | 12 mg/kg | 3 times/week for 104 weeks |
| B6C3F1 Mice (Male & Female) | 24 mg/kg | 3 times/week for 104 weeks |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
DNA Synthesis Inhibition Assay in Permeable Cells
This protocol is adapted from the method described by Berger and Weber (1977) to demonstrate direct inhibition of DNA synthesis.[3]
Experimental Workflow:
Caption: Workflow for DNA synthesis inhibition assay in permeable cells.
Protocol Details:
-
Cell Permeabilization: Treat cultured cells (e.g., L cells) with a hypotonic buffer containing 0.01 M Tris/HCl (pH 7.8), 0.25 M sucrose, 1 mM EDTA, 30 mM 2-mercaptoethanol, and 4 mM MgCl2 at 4°C for 15 minutes.[3]
-
DNA Synthesis Reaction: Incubate the permeable cells in a reaction mixture containing exogenously supplied deoxyribonucleoside triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [³H]dTTP), to allow for DNA synthesis.
-
Inhibitor Treatment: Add this compound at various concentrations to the reaction mixture.
-
Quantification: Terminate the reaction and measure the amount of radiolabeled dNTP incorporated into the DNA to quantify the extent of synthesis inhibition.
Cytotoxicity Assay (MTT Assay)
To determine the cytotoxic effects of this compound and to calculate its IC50 value, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.
Protocol Details:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
In Vivo Antitumor Efficacy in a Xenograft Model
This protocol provides a general framework for assessing the antitumor activity of this compound in a mouse xenograft model.
Protocol Details:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Administer this compound to the mice via a clinically relevant route (e.g., intraperitoneal injection) at various doses and schedules. A control group should receive a vehicle.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Data Analysis: Compare the tumor growth in the treatment groups to the control group to determine the efficacy of this compound. Tumor growth inhibition can be calculated.
Conclusion
This compound is a cytostatic agent with a clear, direct mechanism of action involving the inhibition of DNA synthesis. While its initial discovery and detailed characterization are not widely documented in modern literature, its activity as a direct inhibitor of the DNA replication complex is established. Further research is warranted to fully elucidate its quantitative biological activity, including specific IC50 values across a range of cancer cell lines, its in vivo efficacy in various tumor models, and its pharmacokinetic profile. The experimental protocols provided in this guide offer a foundation for such future investigations, which could help to better define the therapeutic potential of this compound in oncology.
References
- 1. Full text of "National Cancer Institute monograph" [archive.org]
- 2. Carcinogenesis Bioassay of this compound (CAS No. 21739-91-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Description of a permeable eukaryotic cell system to study agents affecting DNA synthesis: demonstration that this compound is a direct inhibitor of replicative DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cytembena as a direct inhibitor of replicative DNA synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Cytembena (sodium cis-β-4-methoxybenzoyl-β-bromoacrylate) is an antineoplastic agent that has been identified as a direct inhibitor of the DNA replication complex.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its role as a direct inhibitor of replicative DNA synthesis. The information is tailored for researchers, scientists, and drug development professionals, with a focus on data presentation, experimental protocols, and the visualization of relevant biological pathways and workflows.
Core Mechanism of Action: Direct Inhibition of the DNA Replication Complex
The primary mechanism of action of this compound is the direct inhibition of the DNA replication machinery.[1][2] This was demonstrated in a seminal study by Berger and Weber (1977) using a permeable eukaryotic cell system.[1][2] This system allows for the differentiation between agents that inhibit the synthesis of DNA precursors (e.g., nucleotides) and those that act directly on the replication complex itself.
In this permeable cell system, exogenously supplied deoxyribonucleoside triphosphates (dNTPs) are utilized for semiconservative, replicative DNA synthesis.[1][2] The study showed that while compounds like hydroxyurea, which inhibits ribonucleotide reductase and thus dNTP synthesis, did not inhibit DNA synthesis in this system, this compound did.[1][2] This crucial finding indicates that this compound does not act on precursor synthesis but directly targets one or more components of the DNA replication fork.
While the precise molecular target of this compound within the DNA replication complex has not been definitively identified in the available literature, its action is analogous to other direct inhibitors that interfere with the function of enzymes essential for DNA synthesis, such as DNA polymerases or topoisomerases.
Quantitative Data
Currently, specific quantitative data on the inhibitory concentration (IC50) of this compound on overall DNA synthesis or on specific DNA polymerases (alpha, beta, gamma) is not available in the public domain. The foundational research established its qualitative inhibitory effect but did not provide these specific quantitative metrics. Further research is required to determine the precise potency of this compound.
Table 1: Qualitative Inhibitory Effects of Various Compounds on DNA Synthesis in a Permeable Eukaryotic Cell System
| Compound | Effect on DNA Synthesis in Permeable Cells | Mechanism of Action |
| This compound | Inhibition | Direct inhibitor of the DNA replication complex [1][2] |
| Hydroxyurea | No Inhibition | Inhibitor of ribonucleotide reductase (precursor synthesis)[1][2] |
| Arabinofuranosyl cytosine (Ara-C) | No Inhibition | Nucleoside analog (requires metabolic activation)[1][2] |
| Arabinofuranosyl cytosine triphosphate (Ara-CTP) | Inhibition | Active form of Ara-C, direct inhibitor[1][2] |
| Daunorubicin | Inhibition | Intercalating agent and topoisomerase II inhibitor[1][2] |
Experimental Protocols
Permeable Eukaryotic Cell System for Studying DNA Synthesis Inhibitors
This protocol is based on the methodology described by Berger and Weber (1977).[1][2]
Objective: To create a cell system permeable to dNTPs to distinguish between inhibitors of DNA precursor synthesis and direct inhibitors of the DNA replication complex.
Materials:
-
L1210 cells (or other suitable eukaryotic cell line)
-
Buffer A: 0.01 M Tris/HCl (pH 7.8), 0.25 M sucrose, 1 mM EDTA, 30 mM 2-mercaptoethanol, 4 mM MgCl2
-
Reaction mixture: Containing exogenously supplied dNTPs (including a radiolabeled dNTP for detection), ATP, and the compound to be tested (e.g., this compound).
Procedure:
-
Harvest L1210 cells in logarithmic growth phase.
-
Wash the cells with a suitable buffer.
-
Resuspend the cells in cold Buffer A.
-
Incubate the cell suspension at 4°C for 15 minutes. This treatment renders the cells permeable to dNTPs.
-
Centrifuge the permeable cells and resuspend them in the reaction mixture.
-
Incubate the reaction mixture at 37°C to allow for DNA synthesis.
-
At various time points, terminate the reaction by precipitating the DNA (e.g., with trichloroacetic acid).
-
Quantify the amount of newly synthesized DNA by measuring the incorporation of the radiolabeled dNTP.
-
Compare the level of DNA synthesis in the presence and absence of the test compound to determine its inhibitory effect.
Signaling Pathways and Logical Relationships
Hypothesized Downstream Effects of this compound-Induced Replication Stress
Direct inhibition of the DNA replication fork by this compound is expected to induce replication stress. Stalled replication forks can lead to the formation of single-stranded DNA (ssDNA) regions, which are recognized by the cellular DNA damage response (DDR) machinery. This would likely trigger the activation of the ATR-Chk1 signaling pathway, a key regulator of the cellular response to replication stress. Activation of this pathway can lead to cell cycle arrest, typically at the G2/M phase, to prevent cells with damaged DNA from entering mitosis. If the replication stress is severe or prolonged, it can lead to the collapse of replication forks, the formation of DNA double-strand breaks (DSBs), and the subsequent activation of the ATM-Chk2 pathway and phosphorylation of H2AX (γH2AX), a marker of DSBs.
Caption: Hypothesized mechanism of this compound action and its cellular consequences.
Experimental Workflow for Identifying Direct DNA Synthesis Inhibitors
The workflow described by Berger and Weber provides a clear method for classifying inhibitors of DNA synthesis.
Caption: Experimental workflow to classify inhibitors of DNA synthesis.
Conclusion and Future Directions
This compound has been established as a direct inhibitor of the DNA replication complex, a mode of action that distinguishes it from inhibitors of DNA precursor synthesis.[1][2] While this foundational knowledge is critical, further research is necessary to fully elucidate its therapeutic potential. Key areas for future investigation include:
-
Determination of IC50 Values: Quantitative analysis is needed to determine the potency of this compound in inhibiting DNA synthesis in various cell lines and to assess its selectivity.
-
Identification of the Precise Molecular Target: Biochemical and molecular studies are required to identify the specific component(s) of the DNA replication complex that this compound interacts with.
-
Elucidation of Downstream Signaling Pathways: Investigating the activation of DNA damage response pathways, such as ATM/ATR signaling, and the induction of cell cycle arrest and apoptosis will provide a more complete understanding of its cellular effects.
A deeper understanding of these aspects will be crucial for the rational design of future studies and the potential clinical development of this compound and its analogs.
References
- 1. Cytometric analysis of DNA damage: phosphorylation of histone H2AX as a marker of DNA double-strand breaks (DSBs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Cytembena: A Technical Overview and Guide for Future Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytembena (sodium cis-β-4-methoxybenzoyl-β-bromoacrylate) is a compound that has demonstrated potential as an anticancer agent. Early studies have identified its primary mechanism of action as a direct inhibitor of DNA replication.[1][2] This technical guide provides a comprehensive overview of the known biological activities of this compound in the context of cancer cell lines. Due to a notable gap in recent and extensive research on this compound, this document also serves as a whitepaper, outlining key experimental protocols and proposing signaling pathways to guide future investigations into its therapeutic potential. We present the available data, detail necessary experimental methodologies, and provide visualizations to conceptualize its mechanism and guide further study.
Core Mechanism of Action: Direct Inhibition of DNA Synthesis
The foundational research on this compound has established it as a direct inhibitor of the DNA replication complex.[1][2] Unlike other chemotherapeutic agents that may target the synthesis of DNA precursors, this compound acts directly on the machinery of DNA replication. This was demonstrated in a permeable eukaryotic cell system where the cells utilized exogenously supplied dNTPs for semi-conservative, replicative DNA synthesis. In this system, while agents affecting precursor synthesis like hydroxyurea had no effect, this compound, along with compounds like arabinofuranosyl cytosine triphosphate and daunorubicin, promptly inhibited DNA synthesis.[1][2] This direct inhibitory action suggests that this compound's cytotoxic effects on cancer cells are primarily mediated by its ability to halt DNA replication, a critical process for rapidly proliferating tumor cells.
Quantitative Data on Cytotoxic Activity
A comprehensive review of recent literature reveals a significant lack of quantitative data regarding the cytotoxic activity of this compound across a broad range of cancer cell lines. To properly evaluate its potential as a therapeutic agent, it is imperative to determine its half-maximal inhibitory concentration (IC50) in various cancer contexts. The following table outlines the necessary data that needs to be generated through future research.
| Cancer Cell Line | Tissue of Origin | IC50 (µM) | Time Point (hrs) | Assay Method |
| MCF-7 | Breast Adenocarcinoma | Data not available | 24, 48, 72 | MTT/MTS |
| MDA-MB-231 | Breast Adenocarcinoma | Data not available | 24, 48, 72 | MTT/MTS |
| A549 | Lung Carcinoma | Data not available | 24, 48, 72 | MTT/MTS |
| HCT116 | Colon Carcinoma | Data not available | 24, 48, 72 | MTT/MTS |
| HepG2 | Hepatocellular Carcinoma | Data not available | 24, 48, 72 | MTT/MTS |
| PC3 | Prostate Cancer | Data not available | 24, 48, 72 | MTT/MTS |
| U87MG | Glioblastoma | Data not available | 24, 48, 72 | MTT/MTS |
| K562 | Chronic Myelogenous Leukemia | Data not available | 24, 48, 72 | MTT/MTS |
Proposed Signaling Pathways and Cellular Consequences
Given that this compound is a direct inhibitor of DNA synthesis, it is plausible that its downstream effects converge on pathways that are activated by DNA damage and replication stress. The following sections and diagrams propose the likely signaling cascades and cellular outcomes.
Induction of Cell Cycle Arrest
Inhibition of DNA replication is a potent trigger for the activation of cell cycle checkpoints. The cell cycle is a tightly regulated process, and checkpoints exist to ensure the fidelity of DNA replication and chromosome segregation. When DNA synthesis is stalled, cells typically arrest in the S-phase or G2/M phase to allow time for repair. This arrest is often mediated by the activation of the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) kinases, which in turn phosphorylate a cascade of downstream targets, including Chk1 and Chk2. These checkpoint kinases can inactivate Cdc25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression. For instance, the inhibition of Cdc25C prevents the activation of the CDK1/Cyclin B1 complex, leading to a G2/M arrest.[3]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Description of a permeable eukaryotic cell system to study agents affecting DNA synthesis: demonstration that this compound is a direct inhibitor of replicative DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Silibinin Induces G2/M Cell Cycle Arrest by Activating Drp1-Dependent Mitochondrial Fission in Cervical Cancer [frontiersin.org]
The Effect of Cytembena on Cell Cycle Progression in Tumor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the investigational drug Cytembena (sodium cis-β-4-methoxybenzoyl-β-bromoacrylate) is limited, with primary research dating back several decades. This guide synthesizes the available foundational knowledge and, where specific data for this compound is unavailable, utilizes illustrative examples from other direct DNA synthesis inhibitors to provide a comprehensive technical overview. All illustrative data is clearly marked as such and should not be interpreted as specific to this compound.
Executive Summary
This compound is a bromoacrylate derivative that has been identified as a direct inhibitor of replicative DNA synthesis.[1][2] This mechanism of action suggests that its primary effect on the cell cycle of tumor cells is an arrest in the S phase, the period of active DNA replication. By directly interfering with the DNA replication machinery, this compound prevents cancer cells from duplicating their genome, a prerequisite for cell division. This guide provides an in-depth analysis of the known and expected effects of this compound on cell cycle progression, details relevant experimental protocols for investigation, and visualizes the underlying molecular pathways.
Core Mechanism of Action: Direct Inhibition of DNA Synthesis
The foundational research on this compound utilized a permeable eukaryotic cell system to elucidate its mechanism.[1][2] In this system, cells are treated to allow the entry of deoxynucleoside triphosphates (dNTPs), the building blocks of DNA. The assay demonstrated that this compound inhibits the incorporation of these exogenous dNTPs into new DNA strands, indicating a direct effect on the DNA replication complex itself, rather than on the synthesis of precursors.[1][2]
This direct inhibition of DNA synthesis is a hallmark of a class of anticancer agents that includes nucleoside analogs and other small molecules that interfere with the function of DNA polymerases or other essential replication proteins. The consequence of this action is the stalling of replication forks, which can trigger a DNA damage response and ultimately lead to cell cycle arrest and, in many cases, apoptosis.
Quantitative Analysis of Cell Cycle Effects
Illustrative IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. For a direct DNA synthesis inhibitor, the IC50 would typically be determined by assessing its effect on the proliferation of various cancer cell lines.
| Cell Line | Cancer Type | Illustrative IC50 (µM) |
| MCF-7 | Breast Cancer | 5.07 - 11.92 |
| MDA-MB-231 | Breast Cancer | 10.51 - 26.60 |
| HeLa | Cervical Cancer | Data Not Available |
| A549 | Lung Cancer | Data Not Available |
| PC3 | Prostate Cancer | 5.07 - 26.60 |
| Table 1: Illustrative IC50 values for a direct DNA synthesis inhibitor in various cancer cell lines. These values are representative and not specific to this compound. Data is derived from studies on other small molecule inhibitors of cell proliferation.[3] |
Illustrative Effects on Cell Cycle Phase Distribution
Treatment of cancer cells with a direct DNA synthesis inhibitor is expected to cause an accumulation of cells in the S phase of the cell cycle. This can be quantified using flow cytometry analysis of propidium iodide-stained cells.
| Cell Cycle Phase | Control (%) | Illustrative Treatment (%) |
| G0/G1 | 55 | 30 |
| S | 30 | 60 |
| G2/M | 15 | 10 |
| Table 2: Illustrative changes in cell cycle phase distribution in a cancer cell line following treatment with a direct DNA synthesis inhibitor. Note the significant increase in the S phase population. This data is representative and not specific to this compound. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of a compound like this compound on the cell cycle.
Permeable Cell DNA Synthesis Assay
This assay directly measures the effect of a compound on the DNA replication machinery.
Protocol:
-
Cell Preparation: Culture tumor cells to the desired density.
-
Permeabilization: Resuspend cells in a hypotonic buffer (e.g., 0.01 M Tris-HCl, pH 7.8, 0.25 M sucrose, 1 mM EDTA, 30 mM 2-mercaptoethanol, and 4 mM MgCl2) and incubate on ice for 15 minutes.[1]
-
DNA Synthesis Reaction: To the permeable cells, add a reaction mixture containing the four dNTPs (one of which is radioactively or fluorescently labeled), ATP, and the test compound (this compound) at various concentrations.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Quantification: Precipitate the DNA (e.g., with trichloroacetic acid), collect it on filters, and measure the incorporated radioactivity or fluorescence.
-
Analysis: Compare the amount of incorporated label in treated samples to untreated controls to determine the percentage of inhibition.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
Protocol:
-
Cell Treatment: Culture tumor cells and treat with this compound at various concentrations for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).[4][5]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the propidium iodide is directly proportional to the DNA content.
-
Data Analysis: Deconvolute the resulting DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting for Cell Cycle Regulatory Proteins
This method is used to assess the levels of key proteins that control cell cycle progression, such as cyclins and cyclin-dependent kinases (CDKs).
Protocol:
-
Protein Extraction: Treat cells with this compound, harvest, and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: Probe the membrane with primary antibodies specific for the cell cycle proteins of interest (e.g., Cyclin A, Cyclin E, CDK2).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for chemiluminescent or fluorescent detection.
-
Analysis: Quantify the band intensities to determine the relative protein levels in treated versus untreated cells.
Apoptosis Assay by Annexin V Staining
This assay determines if the cell cycle arrest induced by the compound leads to programmed cell death.
Protocol:
-
Cell Treatment: Treat tumor cells with this compound for various times.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in a binding buffer containing Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide.[6][7][8]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis:
-
Annexin V-negative, PI-negative cells are viable.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the hypothesized signaling pathway affected by this compound.
Caption: Experimental workflow for analyzing this compound's effects.
Caption: Hypothesized signaling pathway of this compound's action.
Conclusion and Future Directions
The available evidence strongly indicates that this compound acts as a direct inhibitor of DNA synthesis, leading to an S-phase arrest in proliferating tumor cells. While this foundational knowledge is valuable, a comprehensive understanding of its therapeutic potential requires further investigation. Future research should focus on:
-
Quantitative Profiling: Determining the IC50 values of this compound across a wide panel of cancer cell lines to identify sensitive tumor types.
-
Detailed Cell Cycle Analysis: Performing time-course and dose-response studies to precisely quantify the effects on cell cycle distribution.
-
Molecular Mechanism: Identifying the specific protein target(s) within the DNA replication complex and elucidating the downstream signaling pathways that are activated in response to this compound-induced replication stress.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models.
By addressing these knowledge gaps, the scientific community can better assess the potential of this compound as a viable anticancer therapeutic.
References
- 1. In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 3. Evaluation of the anticancer and anti-metastasis effects of novel synthetic sodium channel blockers in prostate cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Visualizing the metazoan proliferation-quiescence decision in vivo | eLife [elifesciences.org]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative analysis of cell cycle phase durations and PC12 differentiation using fluorescent biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone inhibition of DNA synthesis in eukaryotic cells permeable to macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Cycle Analysis by Mass Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Cytembena: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytembena, the sodium salt of bromebric acid, is a cytostatic and antineoplastic agent.[1] Its chemical formula is C₁₁H₈BrNaO₄, and its IUPAC name is sodium;(E)-3-bromo-4-(4-methoxyphenyl)-4-oxobut-2-enoate.[1] This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, available toxicological data, and genotoxicity studies.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉BrO₄ | [1] |
| Molecular Weight | 285.09 g/mol | [1] |
| IUPAC Name | (E)-3-bromo-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid | [1] |
| Appearance | White to off-white powder | [1] |
| CAS Number | 21739-91-3 (sodium salt) | [1] |
Mechanism of Action
This compound exerts its cytostatic and antineoplastic effects through a multi-faceted mechanism primarily centered on the inhibition of DNA synthesis.[1] It also appears to interfere with purine synthesis and oxidative phosphorylation, leading to cell cycle arrest and inhibition of tumor cell growth.[1]
Inhibition of DNA Synthesis
This compound has been shown to be a direct inhibitor of the DNA replication complex.[1] This direct action distinguishes it from agents that affect precursor synthesis. The precise molecular targets within the DNA replication machinery have not been fully elucidated in the available literature.
Interference with Purine Synthesis
The inhibition of purine synthesis is another proposed mechanism of action for this compound.[1] By limiting the availability of purine nucleotides, essential building blocks for DNA and RNA, this compound can effectively halt nucleic acid synthesis and, consequently, cell proliferation.
Inhibition of Oxidative Phosphorylation
Evidence suggests that this compound may also inhibit oxidative phosphorylation, the primary pathway for ATP production in aerobic organisms.[1] This disruption of cellular energy metabolism would further contribute to the cessation of cell growth and division.
Below is a conceptual diagram illustrating the proposed mechanisms of action.
Non-Clinical Toxicology
Toxicology studies of this compound have been conducted in various animal models, including dogs, monkeys, and mice. The primary dose-limiting toxicity observed is nephrotoxicity.[2]
Toxicity in Dogs and Monkeys
Intravenous administration of this compound in beagle dogs and rhesus monkeys resulted in dose-related renal tubular damage.[2] Clinical signs included uremia, elevated serum creatinine, and proteinuria. Histopathological examination revealed necrosis and desquamation of the distal tubular epithelium as the primary lesion at lower toxic doses.[2]
Toxicity in Mice
Single-dose studies in mice demonstrated renal mitochondrial swelling and disruption, along with generalized cell swelling, within 24 hours of treatment.[2]
Table 1: Summary of Non-Clinical Toxicology Findings
| Species | Route of Administration | Doses | Primary Toxic Effects | Reference |
| Beagle Dogs | Intravenous | 12.5 to 200 mg/kg/day | Renal tubular damage, uremia, elevated serum creatinine, proteinuria | [2] |
| Rhesus Monkeys | Intravenous | 6.25 to 50 mg/kg/day | Renal tubular damage, uremia, elevated serum creatinine, proteinuria | [2] |
| Mice | Single dose (route not specified) | Not specified | Renal mitochondrial swelling and disruption, generalized cell swelling | [2] |
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound (bromebric acid) are not extensively reported in the publicly available literature. However, based on its chemical nature as an organic acid, some general pharmacokinetic properties can be inferred. The biological half-life of bromide, a component of the molecule, has been shown in rats to be dependent on sodium intake.[3] The pharmacokinetics of other acidic drugs suggest that transport across biological membranes, including the blood-brain barrier, may be carrier-mediated.
Genotoxicity
This compound has been evaluated for its genotoxic potential in a battery of assays. The available data indicates that it can induce chromosomal damage.
Micronucleus Test
Chromosome Aberration Assay
This compound has been tested for its ability to induce chromosome aberrations in Chinese Hamster Ovary (CHO) cells.[5] The results indicated significant inhibition of tumor growth in these cells, suggesting a clastogenic potential.[5]
Experimental Protocols
Detailed, step-by-step experimental protocols for the genotoxicity assays performed on this compound are not fully described in the available literature. However, standardized protocols for these assays are widely used in toxicology. The following sections outline the general methodologies for the key experiments cited.
In Vivo Micronucleus Assay in Mice (General Protocol)
This assay is typically performed according to OECD Guideline 474.
Protocol Steps:
-
Animal Dosing: Typically, male and female mice are treated with the test substance, often via intraperitoneal injection, at various dose levels. A vehicle control and a positive control are included.
-
Bone Marrow Collection: At specified time points after dosing (e.g., 24 and 48 hours), animals are euthanized, and bone marrow is collected from the femurs.
-
Slide Preparation: Bone marrow smears are prepared on microscope slides.
-
Staining: The slides are stained using a method that allows for the differentiation of polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs), and the visualization of micronuclei (e.g., May-Grünwald-Giemsa stain).
-
Scoring: A statistically appropriate number of PCEs are scored per animal for the presence of micronuclei. The ratio of PCEs to NCEs is also determined as a measure of cytotoxicity.
-
Data Analysis: The frequency of micronucleated PCEs in the treated groups is compared to the vehicle control group. Statistical analysis is performed to determine the significance of any observed increases.
In Vitro Chromosome Aberration Assay in CHO Cells (General Protocol)
This assay is generally conducted following OECD Guideline 473.
Protocol Steps:
-
Cell Culture and Treatment: Chinese Hamster Ovary (CHO) cells are cultured and exposed to various concentrations of the test substance, both with and without an exogenous metabolic activation system (S9 mix).
-
Mitotic Arrest: A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in metaphase.
-
Cell Harvesting and Preparation: Cells are harvested, treated with a hypotonic solution to swell the cells, and then fixed.
-
Slide Preparation and Staining: The fixed cells are dropped onto microscope slides and stained (e.g., with Giemsa).
-
Metaphase Analysis: A predetermined number of metaphase spreads are analyzed for structural and numerical chromosome aberrations.
-
Data Analysis: The frequency of aberrant cells and the types of aberrations are recorded and statistically compared between treated and control groups.
Conclusion
This compound is a cytostatic agent with a primary mechanism of action involving the direct inhibition of DNA synthesis. It also appears to disrupt purine synthesis and oxidative phosphorylation. Non-clinical studies have identified the kidney as the primary target organ for toxicity. Genotoxicity assays indicate that this compound has the potential to induce chromosomal damage. Further research is warranted to fully elucidate its molecular targets and to establish a more detailed pharmacokinetic and pharmacodynamic profile. This information will be crucial for any future consideration of its therapeutic potential.
References
- 1. Bromebric Acid | C11H9BrO4 | CID 5358572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Toxicology studies with this compound (NSC-104801), an antineoplastic agent with a multispecies nephrotoxic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological half-life of bromide in the rat depends primarily on the magnitude of sodium intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic Toxicity Evaluation of this compound (21739-91-3) in Micronucleus Study 983684 in B6C3F1 Mice | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 5. Bromebric acid | 5711-40-0 | FAA71140 | Biosynth [biosynth.com]
Methodological & Application
Application Note: Protocol for Cytembena Cytotoxicity Assay Using MTT
Audience: Researchers, scientists, and drug development professionals.
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] The principle of the assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[1][3] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[4] This protocol provides a detailed methodology for evaluating the cytotoxic effects of the compound Cytembena on cultured cell lines.
Experimental Protocols
I. Materials and Reagents
-
Cell Lines: Appropriate cancer or normal cell lines for testing (e.g., HeLa, A549, MCF-7).
-
This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO or PBS).
-
Culture Medium: Recommended medium for the specific cell line (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics.
-
MTT Reagent:
-
Solubilization Solution:
-
Dimethyl sulfoxide (DMSO, cell culture grade).
-
Alternatively, a solution of 10% SDS in 0.01 M HCl can be used.
-
-
Equipment:
-
Sterile 96-well flat-bottom tissue culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Multichannel pipettes.
-
Microplate spectrophotometer (ELISA reader) capable of reading absorbance at 570 nm.
-
Biological safety cabinet.
-
II. Assay Procedure
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Determine the optimal cell seeding density by performing a cell titration curve. The ideal density should yield absorbance values between 0.75 and 1.25 at the end of the assay for untreated wells.
-
Seed cells (e.g., 1,000 to 100,000 cells/well) in 100 µL of complete culture medium into the wells of a 96-well plate.
-
Include control wells:
-
Cell-free blanks: 100 µL of medium only, for background absorbance.
-
Untreated controls: Cells with 100 µL of medium, representing 100% viability.
-
Vehicle controls: Cells treated with the same concentration of the solvent used to dissolve this compound.
-
-
Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free or low-serum medium.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
-
MTT Incubation:
-
Formazan Solubilization:
-
After incubation, add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[5]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Protect the plate from light during this step.
-
-
Absorbance Measurement:
III. Data Analysis
-
Background Correction: Subtract the average absorbance of the cell-free blank wells from all other absorbance readings.
-
Calculate Percent Viability: Determine the percentage of cell viability for each this compound concentration using the following formula:
Percent Viability = ( Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control ) × 100
-
Determine IC₅₀ Value:
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of this compound that inhibits cell viability by 50%.[6]
-
Data Presentation
Quantitative results from the this compound cytotoxicity assay should be summarized to compare its potency across different cell lines and exposure times.
Table 1: Example IC₅₀ Values of this compound on Various Cancer Cell Lines. (Note: The following data are for illustrative purposes only and do not represent actual experimental results.)
| Cell Line | Tissue of Origin | 24h IC₅₀ (µM) | 48h IC₅₀ (µM) | 72h IC₅₀ (µM) |
| HeLa | Cervical Cancer | 45.2 | 28.5 | 15.1 |
| A549 | Lung Cancer | 60.8 | 42.1 | 25.7 |
| MCF-7 | Breast Cancer | 33.7 | 21.9 | 11.4 |
| PC-3 | Prostate Cancer | 75.1 | 55.6 | 38.2 |
Visualizations
Signaling and Assay Principle Diagrams
Caption: Principle of the MTT cytotoxicity assay.
Caption: Experimental workflow for the this compound MTT assay.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. static.igem.wiki [static.igem.wiki]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determining Cell Viability and Cytotoxicity of Cytembena using a Colorimetric MTT Assay
Introduction
Cytembena is a compound of interest for its potential cytotoxic effects on various cell lines. Assessing its impact on cell viability is a critical step in preclinical drug development and toxicological screening. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for measuring cell viability.[1][2][3] This assay quantifies the metabolic activity of living cells, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to a purple formazan product.[2][4] The amount of formazan produced is directly proportional to the number of viable cells.[4] This application note provides a detailed protocol for performing a cell viability assay with this compound using the MTT method.
Principle of the MTT Assay
The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[2] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria.[2] The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.[2] The intensity of the purple color is directly proportional to the number of viable cells, allowing for the quantification of this compound's cytotoxic effects.
Materials and Reagents
-
This compound (stock solution of known concentration)
-
Human cancer cell line (e.g., HeLa, MCF-7, or A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
CO2 incubator (37°C, 5% CO2)
Experimental Protocol
This protocol outlines the steps for assessing the effect of this compound on the viability of a selected cancer cell line.
1. Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow the cells to attach and enter a logarithmic growth phase.
2. Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a negative control (untreated cells with fresh medium).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
3. MTT Assay:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]
-
Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
Gently mix the contents of the wells using a multichannel pipette to ensure complete solubilization of the formazan.
4. Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance, if necessary.[4]
5. Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTT only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
From the dose-response curve, determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
Data Presentation
The quantitative data obtained from the MTT assay can be summarized in a table to facilitate comparison of the cytotoxic effects of this compound at different concentrations.
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.254 | 0.082 | 100% |
| 1 | 1.103 | 0.065 | 87.96% |
| 5 | 0.876 | 0.051 | 69.86% |
| 10 | 0.621 | 0.043 | 49.52% |
| 25 | 0.315 | 0.029 | 25.12% |
| 50 | 0.158 | 0.017 | 12.60% |
| 100 | 0.079 | 0.011 | 6.30% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow of the MTT cell viability assay with this compound.
Generalized Apoptotic Signaling Pathway
Caption: Generalized signaling pathways of apoptosis potentially induced by this compound.
References
Application Note & Protocol: Determining the IC50 of Cytembena in HeLa Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytembena (sodium cis-β-4-methoxybenzoyl-β-bromoacrylate) is a compound that has been investigated for its cytostatic and cytotoxic effects on cancer cells. The determination of its half-maximal inhibitory concentration (IC50) is a critical step in evaluating its potency as a potential therapeutic agent. This document provides a detailed protocol for determining the IC50 value of this compound in the human cervical cancer cell line, HeLa, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. HeLa cells are a widely used model for cervical cancer research. The MTT assay is a colorimetric method that measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow MTT to purple formazan crystals.[1][2]
Treatment of HeLa cells with this compound has been shown to inhibit growth and modify cell cycle distribution, leading to an accumulation of cells in the G2/M phase.[3] This suggests that this compound's mechanism of action may involve the disruption of signaling pathways that regulate cell cycle progression.
Principle of the MTT Assay
The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[1] This reduction is primarily carried out by mitochondrial dehydrogenase enzymes. The resulting formazan crystals are insoluble in aqueous solution and must be dissolved in a solubilization solution (such as DMSO) to be quantified by measuring the absorbance at a specific wavelength (typically around 570 nm). The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative determination of cytotoxicity.[1][2]
Experimental Protocol
This protocol outlines the steps for determining the IC50 of this compound in HeLa cells.
Materials and Reagents
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well flat-bottom plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure
Day 1: Cell Seeding
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in a complete medium and perform a cell count using a hemocytometer or an automated cell counter to ensure viability is >90%.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
Day 2: this compound Treatment
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in a complete culture medium to obtain the desired final concentrations. A suggested starting range, based on previous studies, is between 2.5 x 10^-5 M and 7.5 x 10^-5 M.[3] It is advisable to test a broader range initially (e.g., 0.1 µM to 100 µM) to pinpoint the IC50.
-
Include the following controls:
-
Vehicle Control: Medium with the highest concentration of DMSO used in the dilutions.
-
No-Cell Control: Medium only, for background absorbance.
-
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized for the specific experimental goals.
Day 3/4/5: MTT Assay and Data Collection
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[4]
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will convert the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Gently shake the plate for 10 minutes at a low speed to ensure complete dissolution of the formazan.[4]
-
Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis and Presentation
-
Correct for Background Absorbance: Subtract the average absorbance of the "no-cell control" wells from all other absorbance readings.
-
Calculate Percent Viability: The percent viability for each concentration of this compound is calculated using the following formula:
-
Percent Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) x 100
-
-
Determine the IC50 Value: Plot the percent viability against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve. The IC50 value is the concentration of this compound that results in 50% cell viability.[1][5]
Sample Data Table
| This compound Conc. (µM) | Avg. Absorbance (570 nm) | Corrected Absorbance | % Viability |
| 0 (Vehicle) | 1.25 | 1.20 | 100.0 |
| 1 | 1.18 | 1.13 | 94.2 |
| 5 | 1.05 | 1.00 | 83.3 |
| 10 | 0.88 | 0.83 | 69.2 |
| 25 | 0.65 | 0.60 | 50.0 |
| 50 | 0.42 | 0.37 | 30.8 |
| 75 | 0.28 | 0.23 | 19.2 |
| 100 | 0.20 | 0.15 | 12.5 |
| No-Cell Control | 0.05 | - | - |
Visualizations
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Potential Signaling Pathways in HeLa Cells
This compound's effect on the G2/M phase of the cell cycle suggests it may interfere with key signaling pathways that regulate cell proliferation and survival in cervical cancer.[3] Major pathways implicated in cervical carcinogenesis include PI3K/AKT/mTOR and Wnt/β-catenin.[6][7][8][9] Dysregulation of these pathways is common in cervical cancer and they represent potential targets for therapeutic agents.[9][10]
Caption: Simplified diagram of key signaling pathways in cervical cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Effect of sodium cis-beta-4-methoxybenzoyl-beta-bromacrylate (this compound) on HeLa cell kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. clyte.tech [clyte.tech]
- 6. Therapeutic effects of β-elemene via attenuation of the Wnt/β-catenin signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Signaling pathways in HPV-induced cervical cancer: Exploring the therapeutic promise of RNA modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of signaling pathways in cervical cancer and molecular therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular signaling pathways involved in cervical carcinogenesis [medigraphic.com]
Cytembena Dosage for In Vivo Studies in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytembena (sodium cis-β-4-methoxybenzoyl-β-bromoacrylate) is a cytostatic agent that has been investigated for its anti-cancer properties. Its primary mechanism of action is the direct inhibition of the DNA replication complex, leading to a halt in DNA synthesis and subsequent cell cycle arrest. This document provides detailed application notes and protocols for determining and applying appropriate dosages of this compound in in vivo studies using mouse models, a critical step in preclinical drug development. The following sections summarize quantitative data from published studies, offer detailed experimental protocols, and visualize key processes to guide researchers in their experimental design.
Data Presentation: this compound Dosage in Mouse Models
The following table summarizes the dosage and administration of this compound in a key in vivo study. This data serves as a foundational reference for designing new experiments.
| Mouse Strain | Dosage | Administration Route | Dosing Frequency | Study Duration | Outcome |
| B6C3F1 | 12 mg/kg | Intraperitoneal (IP) Injection | Three times per week | 104 weeks | Not carcinogenic in this model[1] |
| B6C3F1 | 24 mg/kg | Intraperitoneal (IP) Injection | Three times per week | 104 weeks | Not carcinogenic in this model[1] |
Signaling Pathway of this compound
This compound's mechanism of action involves the direct inhibition of the DNA replication complex. This disruption of DNA synthesis is a key event in its cytostatic effect.
Caption: Mechanism of action of this compound.
Experimental Protocols
Preparation of this compound for Injection
Materials:
-
This compound powder
-
Sterile, pyrogen-free vehicle (e.g., 0.9% saline, Phosphate Buffered Saline (PBS), or a solution containing a solubilizing agent if necessary)
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Laminar flow hood
Protocol:
-
Determine the required concentration: Based on the desired dosage (e.g., 12 mg/kg or 24 mg/kg) and the average weight of the mice, calculate the required concentration of the this compound solution. For example, for a 20g mouse receiving a 12 mg/kg dose, the total dose is 0.24 mg. If the injection volume is 100 µL (0.1 mL), the required concentration is 2.4 mg/mL.
-
Solubilization: In a sterile vial within a laminar flow hood, dissolve the calculated amount of this compound powder in the appropriate volume of the chosen sterile vehicle.
-
Ensure complete dissolution: Vortex the solution until the this compound powder is completely dissolved. If this compound has poor solubility in aqueous solutions, a vehicle containing a solubilizing agent such as DMSO may be necessary. In such cases, it is crucial to first dissolve the compound in a small amount of DMSO and then dilute it with saline or PBS to the final concentration, ensuring the final DMSO concentration is non-toxic to the animals.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile filter into a new sterile vial.
-
Storage: Store the prepared this compound solution according to the manufacturer's recommendations, typically at 4°C for short-term storage or -20°C for long-term storage. Protect from light if the compound is light-sensitive.
Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol wipes
-
Appropriate mouse restraint device (optional)
Protocol:
-
Animal Restraint:
-
Grasp the mouse by the scruff of the neck using your thumb and forefinger to immobilize the head.
-
Secure the tail with your little finger against the palm of the same hand.
-
Gently turn the mouse to expose its abdomen. The head should be tilted slightly downwards.
-
-
Injection Site Identification:
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.
-
-
Injection Procedure:
-
Swab the injection site with a 70% ethanol wipe and allow it to dry.
-
Insert the needle, bevel up, at a 10-20 degree angle to the abdominal wall.
-
Gently aspirate by pulling back the plunger to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is drawn into the syringe.
-
If aspiration is clear, slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring: Observe the mouse for any immediate adverse reactions such as distress or leakage from the injection site.
Tumor Growth Monitoring in Xenograft Models
Materials:
-
Digital calipers
-
Animal scale
Protocol:
-
Frequency: Measure tumor dimensions and mouse body weight 2-3 times per week.
-
Tumor Measurement:
-
Using digital calipers, measure the length (longest dimension) and width (dimension perpendicular to the length) of the tumor.
-
-
Tumor Volume Calculation:
-
Calculate the tumor volume using the following formula:
-
Tumor Volume (mm³) = (Length x Width²) / 2
-
This is a commonly used and accepted formula for estimating the volume of subcutaneous tumors.
-
-
-
Data Recording: Record the tumor volume and body weight for each mouse at each time point to track tumor growth and assess treatment efficacy and toxicity.
Monitoring for Toxicity
Protocol:
-
Clinical Observations:
-
Daily observe the mice for any clinical signs of toxicity, including:
-
Changes in posture or gait
-
Ruffled fur
-
Lethargy or reduced activity
-
Dehydration (skin tenting)
-
Diarrhea or changes in feces
-
Labored breathing
-
-
-
Body Weight:
-
Measure the body weight of each mouse 2-3 times per week. A significant weight loss (typically >15-20% of initial body weight) can be an indicator of toxicity and may necessitate a dose reduction or cessation of treatment, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
-
Record Keeping: Maintain detailed records of all observations for each animal.
Experimental Workflow
The following diagram outlines the general workflow for an in vivo study with this compound in a mouse model.
References
Application Note: Quantification of Cytembena in Plasma by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note describes a robust and sensitive method for the quantification of Cytembena in plasma samples using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The protocol outlines procedures for plasma sample preparation, chromatographic separation, and method validation. This method is intended for use in pharmacokinetic studies and therapeutic drug monitoring of this compound. While a specific validated method for this compound was not found in the public domain, this document provides a comprehensive template based on established HPLC methodologies for similar analytes in biological matrices.[1][2][3] Researchers should perform a full method validation for this compound according to regulatory guidelines before applying it to clinical or preclinical studies.
Introduction
This compound is a cytostatic drug that has been used in the treatment of various cancers. To understand its pharmacokinetic profile and to optimize dosing regimens, a reliable analytical method for its quantification in biological fluids such as plasma is essential.[4][5][6] High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of drugs in plasma due to its sensitivity, specificity, and reproducibility.[3][7] This application note provides a detailed protocol for the determination of this compound in plasma, including sample preparation, HPLC conditions, and validation parameters.
Principle
The method involves the extraction of this compound and an internal standard (IS) from a plasma matrix, followed by separation and quantification using RP-HPLC with UV detection. Plasma proteins are first precipitated to release the drug.[7] The supernatant is then injected into the HPLC system where this compound and the IS are separated on a C18 column with a suitable mobile phase. The concentration of this compound is determined by comparing its peak area ratio to the IS with a calibration curve.
Experimental
Apparatus and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data Acquisition Software: For controlling the HPLC system and processing the data.
-
Centrifuge: Capable of reaching at least 2,000 x g.[8]
-
Vortex Mixer
-
Pipettes and Tips
-
HPLC Vials
Reagents and Chemicals
-
This compound Reference Standard
-
Internal Standard (IS): A structurally similar compound not present in the plasma matrix.
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric Acid or other suitable buffer components (analytical grade)
-
Human Plasma (drug-free)
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol. Prepare a separate stock solution for the internal standard.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or an appropriate solvent.
-
Calibration Standards and QC Samples: Spike drug-free plasma with the working standard solutions to prepare calibration standards at different concentration levels and quality control (QC) samples at low, medium, and high concentrations.
Plasma Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add a fixed volume of the internal standard working solution.
-
Add 600 µL of a protein precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes to pellet the precipitated proteins.[8]
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen if necessary, or directly transfer to an HPLC vial for injection.
-
Reconstitute the residue with the mobile phase if evaporation was performed.
HPLC Method
The following are suggested starting conditions and should be optimized:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (e.g., 30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection | UV at a suitable wavelength for this compound |
| Run Time | Approximately 10 minutes |
Method Validation
The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[2][9][10][11]
Data Summary
Table 1: Linearity of Calibration Curve
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 0.1 - 10 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Low | 0.2 | < 15% | < 15% | 85 - 115% |
| Medium | 2.0 | < 15% | < 15% | 85 - 115% |
| High | 8.0 | < 15% | < 15% | 85 - 115% |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.05 |
| LOQ | 0.1 |
Experimental Workflow Diagram
Caption: Experimental workflow for HPLC quantification of this compound in plasma.
Method Validation Process Diagram
Caption: Key parameters for analytical method validation.
Conclusion
This application note provides a comprehensive framework for the development and validation of an HPLC method for the quantification of this compound in plasma. The described procedures for sample preparation and chromatographic analysis, along with the outlined validation parameters, offer a solid starting point for researchers. It is crucial to perform a thorough method validation to ensure the reliability and accuracy of the results for its intended purpose.
References
- 1. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ejgm.co.uk [ejgm.co.uk]
- 3. jchemrev.com [jchemrev.com]
- 4. Prediction of physicochemical and pharmacokinetic properties of botanical constituents by computational models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sampling Site Has a Critical Impact on Physiologically Based Pharmacokinetic Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Method Development and Validation for the Determination of Caffeine: An Alkaloid from Coffea arabica by High-performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
Application Notes and Protocols for Efficacy Testing of Novel Therapeutics in Gynecological Cancers using Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for the preclinical evaluation of therapeutic agents, such as Cytembena (bromebric acid), in animal models of gynecological cancers. Due to the limited recent preclinical data available for this compound, this document offers generalized yet detailed protocols and methodologies applicable to the in vivo assessment of novel or historically identified compounds against ovarian, cervical, and endometrial cancers.
This compound, identified as bromebric acid, has been noted for its cytostatic and antineoplastic activities.[1] Its proposed mechanism involves the inhibition of purine synthesis, oxidative phosphorylation, and DNA synthesis, ultimately leading to cell cycle arrest.[1] This document will guide researchers in designing and executing robust preclinical studies to validate the efficacy of such compounds.
Animal Models for Gynecological Cancers
The selection of an appropriate animal model is critical for obtaining clinically relevant data. Several types of mouse models are available, each with distinct advantages and limitations.
-
Xenograft Models: These models involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice.[2][3] They are widely used for initial efficacy screening.
-
Patient-Derived Xenograft (PDX) Models: PDX models are generated by implanting fresh patient tumor tissue into immunodeficient mice.[4][5][6][7][8][9] These models better recapitulate the heterogeneity and molecular characteristics of the original human tumor.[4][5]
-
Orthotopic Models: In orthotopic models, cancer cells or tissues are implanted into the corresponding organ of origin (e.g., ovary, uterus).[2][10][11][12][13][14] This provides a more biologically relevant tumor microenvironment.
-
Syngeneic Models: These models utilize cancer cell lines derived from the same inbred mouse strain into which they are implanted.[15][16][17][18][19] The presence of a competent immune system allows for the evaluation of immunomodulatory effects of therapeutics.[15][16][17][19]
A summary of commonly used cell lines for generating xenograft models is presented in Table 1.
Table 1: Human Gynecological Cancer Cell Lines for Xenograft Models
| Cancer Type | Cell Line | Characteristics |
| Ovarian Cancer | A2780 | Cisplatin-sensitive |
| SKOV-3 | Resistant to some cytotoxic drugs | |
| OVCAR-3 | Epithelial-like, expresses androgen receptor | |
| HEYA8 | Highly metastatic | |
| Cervical Cancer | HeLa | HPV-18 positive, adenocarcinoma |
| SiHa | HPV-16 positive, squamous cell carcinoma | |
| C-33 A | HPV-negative, squamous cell carcinoma | |
| CaSki | HPV-16 and HPV-18 positive, squamous cell carcinoma | |
| Endometrial Cancer | Ishikawa | Estrogen-responsive, well-differentiated adenocarcinoma[11] |
| HEC-1A | Moderately differentiated adenocarcinoma[10] | |
| AN3CA | Well-differentiated adenocarcinoma | |
| MFE-280 | Poorly differentiated adenocarcinoma |
Experimental Protocols
General Workflow for In Vivo Efficacy Studies
The following diagram illustrates a typical workflow for assessing the efficacy of a therapeutic agent in a xenograft or PDX model of gynecological cancer.
Protocol for Orthotopic Ovarian Cancer Xenograft Model
This protocol describes the establishment of an orthotopic ovarian cancer model in immunodeficient mice.
Materials:
-
Human ovarian cancer cell line (e.g., SKOV-3)
-
Immunodeficient mice (e.g., female athymic nude or NOD/SCID)
-
Matrigel
-
Surgical instruments
-
Anesthesia
Procedure:
-
Cell Preparation: Culture ovarian cancer cells to 80-90% confluency. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Anesthesia and Surgical Preparation: Anesthetize the mouse and place it in a supine position. Make a small incision in the skin and peritoneum to expose the ovarian bursa.
-
Intrabursal Injection: Using a fine-gauge needle, carefully inject 10 µL of the cell suspension (1 x 10^5 cells) into the ovarian bursa.
-
Closure: Suture the peritoneum and skin incisions.
-
Post-operative Care: Administer analgesics as required and monitor the animal for recovery.
-
Tumor Growth Monitoring: Monitor tumor development using non-invasive imaging techniques such as bioluminescence (if using luciferase-expressing cells) or ultrasound.
-
Treatment Initiation: Once tumors are established (e.g., reach a predetermined size), randomize animals into treatment and control groups.
-
Drug Administration: Administer the therapeutic agent (e.g., this compound) and vehicle control according to the planned dosing schedule and route of administration.
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect primary tumors, ascites, and metastatic lesions for analysis (e.g., weight, histology, molecular analysis).
Protocol for Subcutaneous Cervical Cancer Xenograft Model
This protocol details the establishment of a subcutaneous cervical cancer model.
Materials:
-
Human cervical cancer cell line (e.g., SiHa)
-
Immunodeficient mice (e.g., female BALB/c nude)
-
Matrigel
-
Syringes and needles
Procedure:
-
Cell Preparation: Prepare a cell suspension of SiHa cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Injection: Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the flank of the mouse.
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the therapeutic agent and vehicle control as per the study design.
-
Endpoint Analysis: Continue monitoring tumor volume and animal body weight. Euthanize mice when tumors reach the predetermined endpoint size or if signs of distress are observed. Excise tumors for weight measurement and further analysis.
Data Presentation
Quantitative data from efficacy studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 2: Example of Tumor Growth Inhibition Data
| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean Tumor Weight at Day 21 (mg) ± SEM |
| Vehicle Control | 10 | 1250 ± 150 | - | 1300 ± 160 |
| This compound (X mg/kg) | 10 | 625 ± 80 | 50 | 650 ± 90 |
| Positive Control | 10 | 400 ± 50 | 68 | 420 ± 60 |
Signaling Pathways in Gynecological Cancers
Understanding the molecular pathways driving gynecological cancers is crucial for developing targeted therapies. The PI3K/AKT/mTOR and MAPK/ERK pathways are frequently dysregulated in these malignancies.[20][21][22][23][24][25]
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a key regulator of cell growth, proliferation, and survival.[20][22][24] Its aberrant activation is a common feature in endometrial and ovarian cancers.[20][21][22]
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that controls cell proliferation, differentiation, and survival.[23] Mutations in genes like KRAS and BRAF can lead to its constitutive activation in some ovarian cancers.[23]
Disclaimer: These protocols and application notes are intended for guidance and should be adapted to specific experimental goals and institutional guidelines. All animal experiments must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).
References
- 1. Bromebric Acid | C11H9BrO4 | CID 5358572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Xenograft Models of Ovarian Cancer for Therapy Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xenograft Ovarian Cancer Model Development - Alfa Cytology [alfacytology.com]
- 4. crownbio.com [crownbio.com]
- 5. Frontiers | Patient-Derived Xenograft Models to Improve Targeted Therapy in Epithelial Ovarian Cancer Treatment [frontiersin.org]
- 6. The Application of Patient-Derived Xenograft Models in Gynecologic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patient-Derived Xenograft Models in Cervical Cancer: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A patient derived xenograft model of cervical cancer and cervical dysplasia | PLOS One [journals.plos.org]
- 9. Validation of a Patient-Derived Xenograft Model for Cervical Cancer Based on Genomic and Phenotypic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. modelos-experimentales.ciberonc.es [modelos-experimentales.ciberonc.es]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. An immune competent orthotopic model of endometrial cancer with metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multimodal Imaging of Orthotopic Mouse Model of Endometrial Carcinoma | PLOS One [journals.plos.org]
- 15. Genetically defined syngeneic mouse models of ovarian cancer as tools for the discovery of combination immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ovariancanada.org [ovariancanada.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Genetically Defined Syngeneic Mouse Models of Ovarian Cancer as Tools for the Discovery of Combination Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of a syngeneic mouse model of epithelial ovarian cancer | springermedicine.com [springermedicine.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Oncogenic Pathways and Targeted Therapies in Ovarian Cancer [mdpi.com]
- 22. The PI3K/AKT/mTOR pathway as a therapeutic target in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Targeting Signaling Pathways in Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. onclive.com [onclive.com]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Cytembena
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytembena (sodium cis-β-4-methoxybenzoyl-β-bromoacrylate) is a compound that has been shown to inhibit cell growth through the disruption of the cell cycle.[1] As a direct inhibitor of the DNA replication complex, this compound's mechanism of action leads to replication stress, triggering cellular surveillance mechanisms that halt cell cycle progression.[2][3] This property makes it a compound of interest in cancer research and drug development. One of the key observable effects of this compound is the accumulation of cells in the G2/M phase of the cell cycle, which can be robustly quantified using flow cytometry.[1]
These application notes provide a detailed protocol for analyzing this compound-induced cell cycle arrest using propidium iodide (PI) staining and flow cytometry. Additionally, a hypothesized signaling pathway for this compound's action is presented, offering a framework for further mechanistic studies.
Principle
The analysis of cell cycle distribution by flow cytometry is based on the stoichiometric binding of a fluorescent dye, such as propidium iodide (PI), to the DNA content of cells.[4] Cells in the G1 phase of the cell cycle have a normal (2N) DNA content. During the S phase, DNA is synthesized, and the DNA content increases until it is doubled (4N) in the G2 and M phases. By treating cells with this compound, an inhibitor of DNA replication, it is expected that a significant portion of the cell population will arrest in the G2 phase, unable to proceed into mitosis due to incomplete DNA synthesis. This arrest is a result of the activation of the DNA damage response pathway. Fixed and permeabilized cells stained with PI will exhibit fluorescence intensity directly proportional to their DNA content, allowing for the quantification of cells in each phase of the cell cycle (G1, S, and G2/M) using a flow cytometer.[4][5]
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on the cell cycle distribution of HeLa cells. Treatment with this compound leads to a significant increase in the percentage of cells in the G2/M phase, with a corresponding decrease in the G1 population.[1]
| Treatment Group | Concentration (M) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Untreated) | 0 | 55 | 25 | 20 |
| This compound | 2.5 x 10⁻⁵ | 40 | 25 | 35 |
| This compound | 5.0 x 10⁻⁵ | 25 | 25 | 50 |
| This compound | 7.5 x 10⁻⁵ | 15 | 20 | 65 |
Note: The data presented is a representative summary based on published findings and may vary depending on the specific experimental conditions and cell line used.
Experimental Protocols
This protocol outlines the key steps for inducing and analyzing cell cycle arrest in a cancer cell line (e.g., HeLa) treated with this compound.
Materials and Reagents
-
Cell Line: Human cervical cancer cell line (HeLa) or other suitable cancer cell line.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 10 mM. Store at -20°C.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA (0.25%): For cell detachment.
-
Fixative: 70% ice-cold ethanol.
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Flow Cytometry Tubes
-
Centrifuge
-
Flow Cytometer
Experimental Procedure
-
Cell Seeding:
-
Seed HeLa cells in 6-well plates at a density of 2 x 10⁵ cells per well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in complete cell culture medium at the desired final concentrations (e.g., 25 µM, 50 µM, and 75 µM).
-
Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
After incubation, collect the cell culture medium (which may contain detached, apoptotic cells).
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium from the previous step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice for at least 2 hours or store them at -20°C for later analysis.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission in the appropriate detector (typically around 617 nm).
-
Collect at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Caption: Experimental workflow for analyzing this compound-induced cell cycle arrest.
Hypothesized Signaling Pathway of this compound-Induced G2/M Arrest
This compound, as a direct inhibitor of the DNA replication complex, induces replication stress.[2][3] This stress is sensed by the cellular DNA damage response machinery, leading to the activation of checkpoint pathways that arrest the cell cycle in G2 to prevent entry into mitosis with incompletely replicated or damaged DNA. The following is a hypothesized signaling cascade:
-
Induction of Replication Stress: this compound directly inhibits the DNA replication machinery, leading to stalled replication forks and the exposure of single-stranded DNA (ssDNA).
-
Activation of Sensor Kinasas: The ssDNA is recognized by the sensor kinase ATR (Ataxia Telangiectasia and Rad3-related), which, in complex with ATRIP, is recruited to the sites of replication stress.[3]
-
Checkpoint Kinase Activation: Activated ATR phosphorylates and activates the downstream checkpoint kinase, Chk1.[6] In cases of double-strand breaks, which can arise from collapsed replication forks, the ATM (Ataxia Telangiectasia Mutated) kinase can also be activated, leading to the phosphorylation of Chk2.[6]
-
Inhibition of Cdc25 Phosphatase: Activated Chk1 and Chk2 phosphorylate and inactivate the Cdc25 family of phosphatases.[2] Inactivated Cdc25 is unable to remove the inhibitory phosphates from the cyclin-dependent kinase 1 (Cdk1, also known as Cdc2).
-
Inhibition of Cyclin B1-Cdk1 Complex: The Cyclin B1-Cdk1 complex is the master regulator of entry into mitosis. By maintaining the inhibitory phosphorylation on Cdk1, the activity of the Cyclin B1-Cdk1 complex is suppressed.[2]
-
G2/M Arrest: The inactive state of the Cyclin B1-Cdk1 complex prevents the cell from transitioning from the G2 phase into mitosis, resulting in a G2/M cell cycle arrest.[2]
Caption: Hypothesized signaling pathway of this compound-induced G2/M cell cycle arrest.
References
- 1. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ATR: a Master Conductor of Cellular Responses to DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinases that Control the Cell Cycle in Response to DNA Damage: Chk1, Chk2, and MK2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Cytembena Stock Solution for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytembena, also known by its chemical name sodium cis-beta-4-methoxybenzoyl-beta-bromoacrylate, is a compound that has been identified as a direct inhibitor of the DNA replication complex.[1] Its mechanism of action involves the direct interference with DNA synthesis, making it a subject of interest in cancer research and other fields focused on cell proliferation. Accurate and reproducible in vitro studies rely on the correct preparation and storage of stock solutions. These application notes provide a detailed protocol and best practices for the preparation of a this compound stock solution for use in cell culture experiments.
Physicochemical and Solubility Data
| Property | Value | Notes |
| Chemical Name | Sodium cis-beta-4-methoxybenzoyl-beta-bromoacrylate | |
| Molecular Weight | Data not available | The molecular weight of a similar compound, sodium 2-(4-methoxybenzoyl)benzoate, is 278.23 g/mol . However, the exact molecular weight of this compound, which contains a bromoacrylate group, is undetermined. |
| Appearance (Solid) | Data not available | Typically, powdered reagents for cell culture are crystalline or fine powders, and the color should be noted upon receipt. |
| Solubility in DMSO | To be determined by the user | Dimethyl sulfoxide (DMSO) is a common solvent for organic compounds used in cell culture. A pilot solubility test is recommended. |
| Solubility in Ethanol | To be determined by the user | Ethanol can be an alternative solvent, but its effects on cell viability at working concentrations should be considered. |
| Solubility in PBS | Likely low, to be determined by the user | As an organic molecule, this compound is expected to have low solubility in aqueous solutions like Phosphate-Buffered Saline (PBS). |
| Storage (Solid) | Data not available | As a general precaution for powdered reagents, storage at -20°C in a desiccated environment is recommended to ensure stability. |
| Stock Solution Storage | To be determined by the user | Aliquots of the stock solution should be stored at -20°C or -80°C to minimize degradation. The stability of the solution over time should be validated by the user. |
Experimental Protocols
I. Preliminary Solubility and Stability Testing
Objective: To determine a suitable solvent and a stable storage concentration for the this compound stock solution.
Materials:
-
This compound powder
-
Anhydrous DMSO (cell culture grade)
-
Absolute Ethanol (cell culture grade)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
Methodology:
-
Small-Scale Solubility Test:
-
Accurately weigh a small amount of this compound powder (e.g., 1-5 mg) into separate sterile microcentrifuge tubes.
-
To each tube, add a precise volume of the test solvent (DMSO or Ethanol) to achieve a high starting concentration (e.g., 10 mg/mL or a molar concentration if the molecular weight is determined).
-
Vortex the tubes vigorously for 1-2 minutes.
-
Observe for complete dissolution. If the compound does not dissolve, gentle warming (e.g., 37°C) can be attempted, but the solution should be allowed to return to room temperature to check for precipitation.
-
If the initial concentration does not dissolve, perform serial dilutions of the solvent to determine the approximate solubility limit.
-
-
Stability Assessment:
-
Once a suitable solvent and concentration are determined, prepare a small batch of the stock solution.
-
Visually inspect the solution for any signs of precipitation or color change after preparation and after one freeze-thaw cycle.
-
For critical experiments, it is advisable to perform a bioassay (using a well-characterized cell line and endpoint) to compare the activity of a freshly prepared solution with one that has been stored for a period of time.
-
II. Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of this compound at a known concentration for use in cell culture.
Materials:
-
This compound powder
-
Selected solvent (e.g., Anhydrous DMSO)
-
Sterile, amber or opaque microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Sterile pipette tips
-
Laminar flow hood
Methodology:
-
Aseptic Technique: All procedures should be performed in a laminar flow hood to maintain sterility.
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: On a calibrated analytical balance, carefully weigh the desired amount of this compound powder.
-
Dissolution:
-
Transfer the weighed powder into a sterile tube.
-
Add the appropriate volume of the chosen sterile solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM). The final concentration should be significantly higher than the working concentration to minimize the volume of solvent added to the cell culture medium.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming may be applied if necessary, as determined in the preliminary solubility testing.
-
-
Sterilization (Optional): If the solvent and handling procedures are not guaranteed to be sterile, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with the chosen solvent (e.g., a PTFE filter for DMSO).
-
Aliquoting and Storage:
-
Dispense the stock solution into small, single-use aliquots in sterile, light-protected (amber or opaque) tubes. This minimizes the number of freeze-thaw cycles and protects the compound from light degradation.
-
Store the aliquots at -20°C for short-term use or at -80°C for long-term storage. It is recommended to use a freshly thawed aliquot for each experiment.
-
III. Preparation of Working Solutions
Objective: To dilute the this compound stock solution to the final desired concentration in cell culture medium.
Materials:
-
This compound stock solution
-
Pre-warmed complete cell culture medium
-
Sterile pipette tips and tubes
Methodology:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution:
-
It is recommended to perform serial dilutions to achieve the final working concentration accurately.
-
Directly add the required volume of the stock solution to the pre-warmed cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).
-
The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
-
Mixing: Gently mix the working solution by pipetting or inverting the tube before adding it to the cells.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the cell culture medium containing the same final concentration of the solvent used to dissolve this compound.
Visualization of Experimental Workflow and Mechanism
Caption: Workflow for this compound stock solution preparation and its mechanism of action.
Safety Precautions
As with any chemical reagent, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound powder and its solutions. All handling of the powdered form should be done in a chemical fume hood to avoid inhalation. Consult the Safety Data Sheet (SDS) for detailed safety information. If an SDS is not available, the compound should be handled as a potentially hazardous substance.
References
Application Notes and Protocols for Cytembena Administration in Preclinical Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytembena, also known as sodium 3-bromo-4-(4-methoxyphenyl)-4-oxobut-2-enoate, is a cytostatic agent. Understanding its effects in preclinical models is crucial for evaluating its potential therapeutic applications and associated risks. These application notes provide a summary of the available data on the administration of this compound in rat models, with a focus on a long-term carcinogenesis bioassay conducted by the U.S. National Toxicology Program (NTP).
Note: Extensive searches for preclinical data on the pharmacokinetics, therapeutic efficacy in specific tumor models, and associated signaling pathways of this compound in rat models did not yield specific results in the public domain. The following information is based on the available long-term toxicology and carcinogenicity data.
Data Presentation: Long-Term Carcinogenesis Bioassay in F344 Rats
A comprehensive carcinogenesis bioassay of this compound was conducted in F344 rats, providing valuable insights into its long-term toxicological profile. The study involved the intraperitoneal administration of this compound for 104 weeks.
Table 1: Experimental Design for Carcinogenesis Bioassay of this compound in F344 Rats
| Parameter | Details |
| Animal Model | F344 Rats |
| Sex | Male and Female |
| Group Size | 50 Male and 50 Female per group |
| Route of Administration | Intraperitoneal (IP) Injection |
| Dosage Levels | 0 mg/kg (Vehicle Control), 7 mg/kg, 14 mg/kg |
| Dosing Frequency | Three times per week |
| Duration of Study | 104 weeks |
| Vehicle | Not specified in the abstract |
Source: National Toxicology Program Technical Report Series, 1981[1]
Table 2: Summary of Carcinogenic Effects of this compound in F344 Rats after 104 Weeks of Administration
| Sex | Organ | Finding | Incidence in Low-Dose (7 mg/kg) | Incidence in High-Dose (14 mg/kg) | Incidence in Vehicle Control | Statistical Significance |
| Male | Tunica Vaginalis | Mesotheliomas | Significantly Higher than Control | Significantly Higher than Control | Not specified | Dose-related trend |
| Male | Multiple Organs | Malignant Mesotheliomas | Significantly Higher than Control | Significantly Higher than Control | Not specified | Dose-related trend |
| Female | Mammary Gland | Fibroadenomas | Not specified | Significantly Higher than Control | Not specified | Dose-related trend |
Source: National Toxicology Program Technical Report Series, 1981[1]
Experimental Protocols
The following is a detailed methodology for the long-term carcinogenesis bioassay of this compound in F344 rats, based on the NTP study.
Protocol 1: Long-Term Intraperitoneal Administration of this compound for Carcinogenesis Bioassay
1. Animal Model and Husbandry:
- Species: Fischer 344 (F344) Rats.
- Sex: Equal numbers of male and female rats.
- Supplier: A reputable supplier of laboratory animals.
- Acclimation: Acclimate animals to the facility for a minimum of two weeks prior to the start of the study.
- Housing: House animals in standard polycarbonate cages with appropriate bedding. Maintain a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity.
- Diet and Water: Provide a standard laboratory rodent diet and water ad libitum.
2. Preparation of Dosing Solutions:
- Prepare this compound solutions in a suitable vehicle. Note: The specific vehicle was not mentioned in the available documentation; sterile saline or water for injection are common choices.
- Prepare two concentrations of this compound to achieve the target doses of 7 mg/kg and 14 mg/kg body weight.
- The vehicle control group will receive the vehicle only.
- Ensure all dosing solutions are sterile.
3. Dosing Procedure:
- Route: Intraperitoneal (IP) injection.
- Frequency: Administer injections three times per week on non-consecutive days (e.g., Monday, Wednesday, Friday).
- Dosage Calculation: Calculate the volume of injection for each animal based on its most recent body weight.
- Injection Technique:
- Restrain the rat securely.
- Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
- Use an appropriate gauge sterile needle and syringe.
- Insert the needle at a shallow angle into the peritoneal cavity.
- Aspirate briefly to ensure no blood or urine is withdrawn before injecting the solution.
4. Monitoring and Observations:
- Clinical Observations: Observe all animals twice daily for any signs of toxicity, morbidity, or mortality.
- Body Weight: Record the body weight of each animal weekly for the first 13 weeks and monthly thereafter.
- Palpation: Palpate all animals for masses weekly.
5. Necropsy and Histopathology:
- Terminal Necropsy: At the end of the 104-week study period, euthanize all surviving animals.
- Gross Examination: Perform a complete gross necropsy on all animals, including those that die or are euthanized during the study.
- Tissue Collection: Collect all major tissues and organs, as well as any gross lesions.
- Histopathology: Process collected tissues for histopathological examination by a qualified veterinary pathologist.
Visualizations
Experimental Workflow for Carcinogenesis Bioassay
References
Troubleshooting & Optimization
How to prevent Cytembena precipitation in cell culture media
Welcome to the technical support center for Cytembena. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and resolve issues related to this compound precipitation in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it sometimes precipitate in cell culture media?
This compound (Sodium cis-3-p-anisoyl-3-bromoacrylate) is a sodium salt derivative of an acrylate compound. As a salt, it has some aqueous solubility. However, like many small molecule compounds, it can precipitate out of solution under certain conditions. Precipitation in cell culture media can be caused by several factors, including exceeding its solubility limit, interactions with media components (like divalent cations or serum proteins), shifts in pH, or improper solution preparation and storage.[1][2][3][4]
Q2: I observed a precipitate immediately after adding my this compound stock solution to the medium. What should I do?
Immediate precipitation is often a physical issue caused by localized high concentrations of the compound or solvent. Do not use the precipitated medium for your experiment, as the effective concentration is unknown. The best course of action is to discard the solution and prepare it again by following the recommended dilution protocol, which involves adding the stock solution dropwise to pre-warmed media while gently swirling.
Q3: What is the recommended solvent for preparing this compound stock solutions?
For compounds with limited aqueous solubility, Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating highly concentrated stock solutions.[5] It is crucial to use high-purity, anhydrous (water-free) DMSO to maximize solubility and stability.
Q4: How should I prepare and store my this compound stock solution?
Prepare a concentrated stock solution (e.g., 10-50 mM) in a suitable solvent like anhydrous DMSO.[1] To ensure complete dissolution, vortexing and sonication may be helpful.[5] Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1][6][7]
Q5: What is the maximum concentration of DMSO that is safe for my cells?
Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity, but this can be cell-type dependent.[8] It is a best practice to keep the final DMSO concentration in your culture medium at or below 0.1% (v/v).[9] Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental design to assess any effects of the solvent on your cells.[5]
Troubleshooting Guide
This guide addresses specific precipitation problems you may encounter.
Problem: Precipitate Forms Immediately Upon Adding Stock to Medium
| Observation | Potential Cause | Recommended Solution |
| A cloudy or milky appearance forms instantly where the stock solution is added. | Localized High Concentration: Adding the stock solution too quickly creates a small zone where the compound's solubility is exceeded before it can disperse.[5] | Add the stock solution slowly, drop-by-drop, into the vortex of the media while gently swirling or stirring. This ensures rapid and even dispersion. |
| Fine crystals or amorphous precipitate appears throughout the medium right after mixing. | Cold Medium Temperature: The solubility of many compounds, including this compound, is lower at colder temperatures. | Always pre-warm your cell culture medium to the experimental temperature (typically 37°C) before adding the this compound stock solution. |
| A large amount of precipitate forms, even with proper mixing. | Stock Concentration is Too High: The final concentration of this compound in the medium may exceed its solubility limit in the complex aqueous environment of the culture media. | Verify the solubility limit of this compound in your specific medium. You may need to lower the final working concentration or test alternative media formulations. |
| High Solvent Percentage: Adding a large volume of DMSO stock to achieve the desired concentration can cause the compound to crash out of solution. | Prepare a more concentrated stock solution so that a smaller volume is needed for dilution, keeping the final DMSO concentration below 0.5%, and ideally at or below 0.1%.[9] |
Problem: Precipitate Forms Over Time During Incubation (Hours to Days)
| Observation | Potential Cause | Recommended Solution |
| The initially clear medium becomes cloudy or develops visible crystals after several hours in the incubator. | Compound Instability: this compound may be unstable in the aqueous, neutral pH environment of the culture medium, degrading into less soluble byproducts over time.[10][11] | Prepare fresh working solutions immediately before each experiment. For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals. |
| pH Shift in Medium: Cell metabolism naturally causes the pH of the culture medium to change (typically becoming more acidic). This pH shift can significantly alter the solubility of a compound.[3][10] | Use a medium buffered with HEPES for better pH stability. Monitor the medium's pH during the experiment. | |
| Interaction with Serum Proteins: Components in Fetal Bovine Serum (FBS) or other sera can bind to the compound, leading to the formation of insoluble complexes. | Try reducing the serum concentration. If your experiment allows, consider adapting your cells to a serum-free medium and re-testing for precipitation. | |
| Interaction with Media Salts: High concentrations of divalent cations (Ca²⁺, Mg²⁺) in some media formulations can form insoluble salts with certain compounds.[1] | Review the composition of your basal medium. If precipitation persists, you may need to test an alternative medium formulation with a different salt composition. |
Experimental Protocols & Best Practices
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 332.14 g/mol , verify with supplier)
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and weighing paper
-
Vortex mixer and/or ultrasonic water bath
Methodology:
-
Calculation: To prepare 1 mL of a 20 mM stock solution, calculate the required mass: Mass (mg) = 20 mmol/L * 0.001 L * 332.14 g/mol * 1000 mg/g = 6.64 mg
-
Weighing: Carefully weigh out 6.64 mg of this compound powder.
-
Dissolution: Add the powder to a sterile vial. Add 1 mL of anhydrous DMSO.
-
Solubilization: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 10-15 minutes.[5] Gentle warming to 37°C can also be applied.
-
Inspection & Sterilization: Visually inspect the solution to ensure no particles are visible. As DMSO is cytotoxic to bacteria, filter sterilization is often not required if aseptic technique is used. If you must filter, use a 0.22 µm PTFE (Teflon) syringe filter compatible with DMSO.
-
Aliquoting & Storage: Dispense the stock solution into small, single-use, light-protected aliquots. Store at -20°C for short-term use (weeks) or -80°C for long-term storage (months).[1][7]
Protocol 2: Preparation of a 20 µM Working Solution in Cell Culture Medium
Materials:
-
20 mM this compound stock solution in DMSO (from Protocol 1)
-
Cell culture medium, pre-warmed to 37°C
-
Sterile conical tube or media bottle
Methodology:
-
Calculation: To prepare 10 mL of a 20 µM working solution from a 20 mM stock, a 1:1000 dilution is required. Volume of Stock (µL) = (20 µM * 10 mL) / 20,000 µM = 0.01 mL = 10 µL
-
Pre-warming: Ensure the 10 mL of cell culture medium is fully warmed to 37°C.
-
Dilution: While gently swirling the beaker or tube of medium, add the 10 µL of stock solution dropwise directly into the medium. Avoid pipetting the stock onto the side of the container.
-
Mixing: Continue to gently swirl or invert the container 5-10 times to ensure the solution is homogeneous.
-
Final Check: Visually inspect the final working solution for any signs of precipitation before applying it to your cells. Use immediately.
Data & Visualizations
Quantitative Data Summary
Table 1: Illustrative Solubility Profile of this compound (Note: This data is illustrative. Users should perform their own tests to confirm solubility in their specific experimental systems.)
| Solvent | Estimated Solubility | Temperature | Notes |
| Water | ~5 mg/mL | 25°C | Solubility is pH-dependent. |
| PBS (pH 7.4) | 1-2 mg/mL | 25°C | Lower solubility due to salt content. |
| DMSO | > 50 mg/mL (>150 mM) | 25°C | Recommended solvent for stock solutions. |
| Ethanol | ~2 mg/mL | 25°C | Lower solubility than DMSO. |
Diagrams and Workflows
References
- 1. phytotechlab.com [phytotechlab.com]
- 2. d-nb.info [d-nb.info]
- 3. Arabinosylcytosine stability in aqueous solutions: pH profile and shelflife predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Stability of adenine-based cytokinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability of ertapenem in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Cytembena solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cytembena (bromebric acid) and encountering solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is the brand name for bromebric acid, a derivative of bromoacrylic acid with cytostatic and antineoplastic properties.[1] Its mechanism of action is thought to involve the inhibition of purine synthesis, oxidative phosphorylation, and DNA synthesis.[1] Below is a summary of its key physicochemical properties.
| Property | Value | Reference |
| Chemical Name | (E)-3-bromo-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid | [1] |
| Molecular Formula | C11H9BrO4 | [1] |
| Molecular Weight | 285.09 g/mol | [1] |
| CAS Number | 5711-40-0 (Acid) | [1] |
| Predicted XLogP3 | 2.2 | [1] |
Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the common causes?
Difficulty in dissolving this compound in aqueous solutions is often due to its nature as a poorly water-soluble carboxylic acid. Several factors can contribute to this issue:
-
pH of the solution: As an acidic compound, this compound's solubility is highly dependent on the pH of the aqueous medium. In acidic to neutral solutions, it will exist predominantly in its less soluble free acid form.
-
Temperature: The dissolution of most solid compounds is endothermic, meaning an increase in temperature will generally increase solubility.
-
Particle Size: Larger crystals of this compound will have a smaller surface area-to-volume ratio, leading to a slower dissolution rate.
-
Ionic Strength of the Buffer: High concentrations of salts in the buffer can sometimes decrease the solubility of organic compounds through the "salting-out" effect.
Q3: Is there a more soluble form of this compound available?
While this compound is the free acid, its sodium salt (sodium bromebric acid) is expected to have significantly higher aqueous solubility. The formation of a salt increases the polarity of the molecule, enhancing its interaction with water. For experimental purposes, converting the free acid to its sodium salt in situ by adjusting the pH is a common strategy.
Troubleshooting Guides
Issue: this compound powder is not dissolving in my neutral buffer (e.g., PBS pH 7.4).
Cause: At neutral pH, this compound (a weak acid) is not fully ionized, leading to low solubility.
Solution Workflow:
Caption: Workflow for dissolving this compound in neutral buffers.
Detailed Protocol for pH Adjustment:
-
Prepare a suspension of this compound in the desired aqueous buffer.
-
While stirring, slowly add a low-molarity solution of a strong base (e.g., 0.1 M NaOH) dropwise.
-
Monitor the pH of the solution continuously with a calibrated pH meter.
-
Continue adding the base until the this compound powder is fully dissolved. The solution should become clear.
-
Note the final pH. For most carboxylic acids, a pH of 8.0 or higher is sufficient to ensure complete conversion to the more soluble salt form.
-
If necessary, adjust the pH back towards the desired experimental pH with a dilute acid (e.g., 0.1 M HCl), but be aware that precipitation may occur if the pH drops too low.
Issue: My this compound solution is cloudy or forms a precipitate over time.
Cause: This may be due to solution instability, temperature changes, or exceeding the solubility limit at a given pH.
Troubleshooting Steps:
| Problem | Possible Cause | Suggested Solution |
| Cloudiness upon cooling | The solution was prepared at an elevated temperature and has become supersaturated at room temperature. | Re-warm the solution before use. Prepare a more dilute solution if possible. |
| Precipitation after pH adjustment | The final pH of the solution is too low to maintain the soluble salt form of this compound. | Re-adjust the pH to a more alkaline value. Consider using a buffer with a higher buffering capacity. |
| Gradual precipitation | The compound may be degrading or interacting with buffer components. | Prepare fresh solutions before each experiment. Store stock solutions at -20°C or -80°C. Evaluate the compatibility of this compound with your chosen buffer system. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in an Aqueous Buffer
-
Materials:
-
This compound (bromebric acid) powder
-
Deionized water
-
1 M NaOH
-
1 M HCl
-
Desired buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Calibrated pH meter
-
Stir plate and stir bar
-
-
Procedure:
-
Weigh out 2.85 mg of this compound powder for every 1 mL of the final desired volume (for a 10 mM solution).
-
Add the powder to a suitable container with the desired volume of your aqueous buffer.
-
While stirring, slowly add 1 M NaOH dropwise until the powder is fully dissolved.
-
Check the pH of the solution. It should be alkaline.
-
If necessary for your experiment, carefully adjust the pH downwards using 1 M HCl. Be cautious, as precipitation may occur if the pH becomes too acidic.
-
Sterile filter the solution through a 0.22 µm filter if required for cell culture or in vivo experiments.
-
Store the stock solution at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage.
-
Signaling Pathway
Proposed Mechanism of Action for this compound
This compound's antineoplastic activity is believed to stem from its ability to interfere with key cellular processes necessary for cancer cell proliferation and survival. The proposed mechanism involves the inhibition of purine synthesis, oxidative phosphorylation, and DNA synthesis, ultimately leading to cell cycle arrest and apoptosis.[1]
Caption: Proposed inhibitory effects of this compound on cancer cell metabolism and proliferation.
References
Technical Support Center: Managing Cytembena-Induced Nephrotoxicity in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Cytembena-induced nephrotoxicity in animal studies.
Troubleshooting Guides
This section addresses specific problems that may arise during your experiments, offering potential causes and solutions.
Problem 1: High Variability in Renal Biomarker Data
Q: We are observing high variability in serum creatinine and BUN levels between animals in the same treatment group. What could be the cause, and how can we mitigate this?
A: High variability in renal biomarkers is a common challenge in animal studies of nephrotoxicity. Several factors can contribute to this issue.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Drug Administration: | Ensure precise and consistent administration of this compound. For intravenous (IV) injections, use a consistent rate and volume. For intraperitoneal (IP) injections, ensure the injection is in the correct quadrant to avoid injection into organs. |
| Variable Hydration Status: | Dehydration can significantly impact renal function and exacerbate nephrotoxicity. Ensure all animals have ad libitum access to water. Monitor for signs of dehydration. |
| Underlying Subclinical Infections: | Infections can induce an inflammatory response that affects kidney function. Ensure animals are sourced from a reputable vendor and are free of common pathogens. |
| Stress: | Stress from handling and procedures can influence physiological parameters. Acclimatize animals to the facility and handling procedures before the study begins. |
| Inconsistent Sample Collection and Processing: | Variations in the timing of blood collection and how samples are processed can introduce variability. Standardize the time of day for blood collection and follow a strict protocol for sample processing and storage. |
Problem 2: Lack of Significant Increase in Serum Creatinine Despite Histological Evidence of Kidney Damage
Q: Our histological analysis shows clear evidence of tubular necrosis, but the serum creatinine levels are not significantly elevated. Why is this happening?
A: Serum creatinine is a widely used marker of kidney function, but it has limitations. It may not be sensitive enough to detect early or mild kidney injury.
Potential Explanations and Recommendations:
-
Insensitivity of Creatinine: Serum creatinine levels may not rise until there is a substantial loss of renal function.
-
Timing of Measurement: The peak in creatinine may occur at a different time point than when you are collecting samples.
-
Compensatory Renal Function: The remaining healthy nephrons may be compensating, thus keeping creatinine levels within a normal range.
Recommendations:
-
Utilize More Sensitive Biomarkers: Incorporate earlier and more sensitive biomarkers of kidney injury into your study.[1][2] These can provide an earlier indication of tubular damage before significant functional decline.
-
Time-Course Analysis: Conduct a time-course study to identify the optimal time point for detecting changes in both biomarkers and histology.
-
Correlate with Other Markers: Analyze urine for markers such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL), which are often elevated earlier than serum creatinine in response to tubular injury.[1][3]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the management of this compound-induced nephrotoxicity in animal studies.
General Questions
Q1: What is the primary mechanism of this compound-induced nephrotoxicity?
A1: Based on available literature, this compound primarily causes renal tubular damage, with a significant finding being cellular necrosis and desquamation of the distal tubular epithelium. Subcellular changes include mitochondrial swelling and disruption. The nephrotoxicity is a dose-dependent effect.
Q2: Which animal models are most suitable for studying this compound-induced nephrotoxicity?
A2: While this compound's nephrotoxic effects have been observed in multiple species, rodent models (rats and mice) are commonly used in preclinical drug development due to their well-characterized physiology and the availability of research tools. The choice of species and strain may depend on the specific research question.
Experimental Protocol and Data Interpretation
Q3: Can you provide a general protocol for inducing nephrotoxicity with a compound like this compound in rats?
A3: The following is a generalized protocol based on common practices for inducing drug-induced nephrotoxicity. The specific dose and administration route for this compound should be determined from literature or through pilot studies.
Experimental Protocol: Induction of Acute Kidney Injury in Rats
Objective: To establish a model of drug-induced nephrotoxicity.
Materials:
-
Male Wistar or Sprague-Dawley rats (8-10 weeks old, 200-250g)
-
Test compound (e.g., this compound)
-
Vehicle (e.g., sterile saline or as appropriate for the compound)
-
Syringes and needles for administration
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes
-
Formalin for tissue fixation
Methodology:
-
Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Grouping: Randomly assign animals to control and treatment groups (n=6-8 per group).
-
Administration:
-
Control Group: Administer the vehicle solution via the chosen route (e.g., intraperitoneal injection).
-
Treatment Group(s): Administer the test compound at predetermined dose levels.
-
-
Monitoring: Monitor animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, changes in urine output).
-
Sample Collection:
-
At predetermined time points (e.g., 24, 48, 72 hours post-administration), anesthetize the animals.
-
Collect blood via cardiac puncture or another appropriate method for serum biomarker analysis.
-
Collect urine for urinalysis and biomarker assessment.
-
-
Tissue Collection:
-
Perfuse the kidneys with saline, followed by 10% neutral buffered formalin.
-
Harvest the kidneys, weigh them, and fix them in formalin for histological analysis.
-
Q4: What are the key renal biomarkers to measure, and what do their levels indicate?
A4: A panel of biomarkers is recommended for a comprehensive assessment of kidney injury.
| Biomarker | Sample | Indication of Injury |
| Serum Creatinine | Serum | Decreased glomerular filtration rate (GFR); a marker of kidney function. |
| Blood Urea Nitrogen (BUN) | Serum | Decreased GFR; also influenced by diet and hydration status. |
| Kidney Injury Molecule-1 (KIM-1) | Urine | Proximal tubule injury.[1] |
| Neutrophil Gelatinase-Associated Lipocalin (NGAL) | Urine, Serum | Distal and proximal tubule injury.[3] |
| Cystatin C | Serum, Urine | A more sensitive marker of GFR than creatinine. |
| Total Protein/Albumin | Urine | Glomerular or tubular damage leading to proteinuria/albuminuria. |
Representative Quantitative Data (Hypothetical)
The following table presents hypothetical data to illustrate expected trends in a dose-response study of a nephrotoxic agent.
| Treatment Group | Serum Creatinine (mg/dL) | BUN (mg/dL) | Urinary KIM-1 (ng/mL) | Urinary NGAL (ng/mL) |
| Vehicle Control | 0.5 ± 0.1 | 20 ± 3 | 1.0 ± 0.2 | 15 ± 4 |
| Low Dose | 0.8 ± 0.2 | 35 ± 5 | 5.0 ± 1.5 | 50 ± 10 |
| Mid Dose | 1.5 ± 0.4 | 60 ± 8 | 15.0 ± 3.0 | 120 ± 20 |
| High Dose | 2.8 ± 0.6 | 110 ± 15 | 35.0 ± 5.0 | 250 ± 30 |
| Data are presented as mean ± SD. *p < 0.05 compared to vehicle control. |
Q5: How is histological damage to the kidneys scored?
A5: Histological scoring provides a semi-quantitative assessment of kidney damage. A pathologist, blinded to the treatment groups, evaluates tissue sections stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS).
Example Histological Scoring System: [4][5][6]
| Score | Description of Tubular Necrosis |
| 0 | No tubular necrosis |
| 1 | < 25% of tubules show necrosis |
| 2 | 25-50% of tubules show necrosis |
| 3 | 50-75% of tubules show necrosis |
| 4 | > 75% of tubules show necrosis |
Other parameters such as tubular dilation, cast formation, and inflammatory cell infiltration can also be scored.[4][5][6]
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways implicated in drug-induced tubular necrosis and mitochondrial dysfunction, which are relevant to this compound's mechanism of action.
Caption: General signaling cascade in drug-induced tubular necrosis.
Caption: Mitochondrial-mediated apoptosis pathway in nephrotoxicity.
Experimental Workflow
Caption: Workflow for a typical in vivo nephrotoxicity study.
References
- 1. A Review of Specific Biomarkers of Chronic Renal Injury and Their Potential Application in Nonclinical Safety Assessment Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next-generation biomarkers for detecting kidney toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Histopathological and Immunohistochemical Study of Acute Tubular Injury in Native Kidney Biopsy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cytembena Dosage
For Research Use Only. Not for use in diagnostic procedures.
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Cytembena to minimize toxicity while maintaining efficacy. This document includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and illustrative diagrams of relevant biological pathways and workflows.
Introduction to this compound
This compound is a novel synthetic alkylating agent currently under investigation for its potent cytotoxic effects on various cancer cell lines. As with many chemotherapeutic agents, particularly those in the alkylating class, a narrow therapeutic window exists, making dosage optimization a critical aspect of preclinical and clinical development.[1][2] The primary mechanism of action for alkylating agents like this compound involves the formation of covalent bonds with DNA, leading to interstrand cross-links that inhibit DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cells.[3] However, this mechanism is not entirely selective for cancer cells, and toxicity to normal, rapidly proliferating tissues (e.g., bone marrow, gastrointestinal mucosa) is a significant concern and often represents the dose-limiting toxicity.[3][4]
This guide is designed to assist researchers in navigating the challenges of determining an optimal dosing strategy for this compound in their specific experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is an alkylating agent that exerts its cytotoxic effects by covalently binding to DNA, primarily at the N7 position of guanine.[3] This leads to the formation of DNA cross-links, which disrupt DNA replication and transcription, triggering cell cycle arrest and apoptosis.[5]
Q2: What are the expected dose-limiting toxicities of this compound?
A2: Based on its classification as an alkylating agent, the anticipated dose-limiting toxicities include myelosuppression (neutropenia, thrombocytopenia), gastrointestinal toxicity (nausea, vomiting, diarrhea), and potential for renal toxicity at higher cumulative doses.[4][6]
Q3: What is a recommended starting concentration for in vitro cytotoxicity assays?
A3: For initial in vitro screening, a wide concentration range is recommended, typically from 0.01 µM to 100 µM. This broad range will help in determining the IC50 (half-maximal inhibitory concentration) for your specific cell line. Subsequent experiments can then focus on a narrower range around the determined IC50.
Q4: How can I monitor for cytotoxicity in my cell cultures?
A4: Several methods can be used to assess cytotoxicity. The MTT assay, which measures metabolic activity, is a common starting point.[7] It is often advisable to complement this with an assay that measures membrane integrity, such as the LDH (lactate dehydrogenase) release assay, to get a more complete picture of cell death.[8]
Q5: What is the importance of pharmacokinetic and pharmacodynamic (PK/PD) modeling in dosage optimization?
A5: PK/PD modeling is a crucial tool for understanding the relationship between drug exposure (pharmacokinetics) and its therapeutic and toxic effects (pharmacodynamics).[9][10][11] By developing these models, researchers can better predict clinical responses, optimize dosing regimens to maximize efficacy while minimizing toxicity, and guide the design of clinical trials.[9]
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
Q: I am observing high variability between replicate wells in my MTT assay. What are the potential causes and solutions?
A: High variability is a common issue in cell-based assays.[12][13] The following table outlines potential causes and recommended solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure the cell suspension is homogenous before and during plating. Use a multichannel pipette with care and consider gently rocking the plate after seeding to ensure even distribution.[13] |
| Edge Effects | Evaporation from wells on the edge of the plate can concentrate media components and affect cell growth. To mitigate this, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile PBS or media. |
| Incomplete Solubilization of Formazan Crystals | If the purple formazan crystals are not fully dissolved, absorbance readings will be inaccurate. Ensure the solubilization buffer is added to all wells and the plate is shaken on an orbital shaker for a sufficient amount of time (e.g., 15 minutes) to ensure complete dissolution.[13] |
| Presence of Bubbles | Air bubbles in the wells can interfere with absorbance readings. Be careful during pipetting to avoid introducing bubbles. If bubbles are present, they can sometimes be removed by gently tapping the plate or using a sterile needle to pop them.[12] |
| Contamination | Mycoplasma or bacterial contamination can significantly impact cell health and metabolism, leading to unreliable results. Regularly test cell cultures for mycoplasma and always use sterile techniques.[13] |
Issue 2: Discrepancy Between In Vitro and In Vivo Efficacy
Q: this compound shows high potency in my in vitro assays, but the anti-tumor effect in my in vivo model is less than expected. What could be the reason?
A: The correlation between in vitro and in vivo results can be complex.[14][15][16][17] Here are some factors to consider:
| Potential Cause | Recommended Solution |
| Pharmacokinetics (PK) | The drug may have poor absorption, rapid metabolism, or rapid clearance in vivo, leading to insufficient exposure at the tumor site. Conduct PK studies to determine the drug's concentration over time in plasma and tumor tissue. |
| Drug Distribution | The drug may not effectively penetrate the tumor tissue to reach its target. Use imaging techniques or tissue sampling to assess drug distribution. |
| Tumor Microenvironment | The in vivo tumor microenvironment is much more complex than in vitro cell culture conditions and can influence drug response. Consider using more complex in vitro models such as 3D spheroids or organoids. |
| Development of Resistance | Tumor cells can develop resistance to treatment over time.[18] Analyze tumor samples post-treatment to investigate potential resistance mechanisms. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 8.9 |
| HCT116 | Colon Cancer | 3.5 |
| HeLa | Cervical Cancer | 6.1 |
Table 2: Hypothetical In Vivo Toxicity Profile of this compound in a Murine Model
| Dose (mg/kg) | Body Weight Loss (%) | Grade 2 Neutropenia (%) | Grade 2 Thrombocytopenia (%) |
| 10 | 2.5 | 10 | 5 |
| 20 | 8.1 | 40 | 25 |
| 30 | 15.3 | 85 | 60 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[7][19][20]
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (e.g., in DMSO)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well.
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
Mandatory Visualization
Caption: Hypothetical signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for this compound dosage optimization.
Caption: Logical relationship for dose adjustment decisions.
References
- 1. Population pharmacokinetic–pharmacodynamic modelling in oncology: a tool for predicting clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. friendsofcancerresearch.org [friendsofcancerresearch.org]
- 3. droracle.ai [droracle.ai]
- 4. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmacy180.com [pharmacy180.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. benchchem.com [benchchem.com]
- 14. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research.manchester.ac.uk [research.manchester.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. texaschildrens.org [texaschildrens.org]
Cytembena Stability in DMSO: A Technical Support Guide
This technical support center provides guidance on the stability of Cytembena in Dimethyl Sulfoxide (DMSO) for long-term storage. The information is intended for researchers, scientists, and drug development professionals. Please note that specific stability data for this compound in DMSO is limited in publicly available literature. Therefore, this guide is based on general principles of compound stability in DMSO and best practices for laboratory research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for long-term storage of this compound?
Q2: What are the optimal storage conditions for this compound in DMSO?
A2: To maximize the shelf-life of this compound in DMSO, it is recommended to:
-
Store at low temperatures: Storage at -20°C or -80°C is common practice to slow down potential degradation.
-
Minimize freeze-thaw cycles: Repeated freezing and thawing can introduce moisture and accelerate degradation. It is best to prepare small aliquots for single-use. Studies on various compounds have shown that while some are stable over multiple freeze-thaw cycles, this is not universally true[1][2].
-
Use anhydrous DMSO: DMSO is hygroscopic and readily absorbs water from the atmosphere. Water can hydrolyze susceptible compounds, and it is crucial to use high-purity, anhydrous DMSO and handle it in a low-humidity environment[1].
-
Protect from light: Although not specifically documented for this compound, light can induce photodegradation of some chemical structures. Storing samples in amber vials or in the dark is a good precautionary measure.
Q3: How long can I store this compound in DMSO?
A3: The long-term stability of this compound in DMSO has not been specifically reported. General studies on compound libraries in DMSO show a wide range of stability. Some compounds can be stable for years when stored properly at -20°C, while others may degrade more rapidly[3]. One study monitoring thousands of compounds at room temperature in DMSO found that the probability of observing the intact compound decreased significantly over a year[4]. Therefore, it is highly recommended to perform periodic quality control checks on your stored this compound solutions.
Q4: What are the potential degradation products of this compound in DMSO?
A4: There is no specific information available on the degradation products of this compound in DMSO. Chemical decomposition in DMSO can occur, sometimes leading to products with altered biological activity[5]. It is important to be aware that degradation can happen and may affect experimental results.
Troubleshooting Guide
This section addresses common issues that may arise during the storage and handling of this compound in DMSO.
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments | Compound degradation due to improper storage. | - Prepare fresh stock solutions of this compound. - Perform a quality control check (e.g., by HPLC or LC-MS) on the old stock to assess its integrity. - Review storage and handling procedures to ensure they align with best practices (low temperature, minimized freeze-thaw cycles, use of anhydrous DMSO). |
| Precipitate formation in the DMSO stock solution upon thawing | - The compound's solubility limit in DMSO has been exceeded, possibly due to temperature changes. - Absorption of water into the DMSO, reducing its solubilizing power. | - Gently warm the solution to 37°C and vortex to redissolve the precipitate. - If precipitation persists, the solution may be supersaturated. Consider preparing a new stock at a lower concentration. - Ensure the use of anhydrous DMSO and proper sealing of vials to prevent moisture absorption. |
| Inconsistent experimental results between different aliquots | - Inhomogeneous stock solution. - Degradation of some aliquots due to differential exposure to adverse conditions (e.g., more frequent freeze-thaw cycles). | - Ensure the stock solution is completely dissolved and homogenous before aliquoting. - Label and track the usage of each aliquot to monitor its history. - If inconsistencies are suspected, discard the old aliquots and prepare a fresh set from a new stock solution. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a general method for determining the stability of this compound in DMSO over time using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the percentage of intact this compound remaining in a DMSO solution under specific storage conditions.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
-
Autosampler vials
Methodology:
-
Preparation of Stock Solution (Time 0):
-
Accurately weigh a known amount of this compound powder.
-
Dissolve it in anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution by vortexing. This is your "Time 0" sample.
-
-
Initial Analysis (Time 0):
-
Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis.
-
Inject the diluted sample into the HPLC system.
-
Develop an HPLC method that gives a sharp, well-resolved peak for this compound.
-
Record the peak area of the this compound peak. This will serve as the baseline (100% integrity).
-
-
Storage:
-
Aliquot the remaining stock solution into multiple vials to avoid freeze-thaw cycles.
-
Store the aliquots under the desired conditions (e.g., -20°C, -80°C, room temperature).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from storage.
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare and analyze the sample by HPLC using the same method as for the "Time 0" sample.
-
Record the peak area of the this compound peak.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point using the following formula:
-
Plot the percentage of remaining this compound against time to visualize the degradation kinetics.
-
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in DMSO.
Hypothetical Signaling Pathway Inhibition by this compound
Disclaimer: The specific signaling pathway inhibited by this compound is not well-established in the provided search results. The following diagram illustrates a hypothetical mechanism of action common for anti-cancer agents for educational purposes.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
References
- 1. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Cytembena in Cancer Cell Lines
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of agents like 3-bromopyruvate?
A1: 3-bromopyruvate is a synthetic alkylating agent that structurally resembles pyruvate. Its primary anticancer effect stems from its ability to inhibit key enzymes in metabolic pathways that are highly active in cancer cells, a phenomenon known as the "Warburg effect". The main targets include:
-
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): Inhibition of this key glycolytic enzyme leads to a rapid depletion of intracellular ATP.[1]
-
Hexokinase II (HK II): While a target, higher concentrations are often required for inhibition compared to GAPDH.[1]
-
Mitochondrial succinate dehydrogenase and other mitochondrial proteins: This disrupts oxidative phosphorylation.
This multi-pronged attack on cellular energy production leads to metabolic catastrophe and cell death, often through apoptosis and necrosis.[1][2]
Q2: My cancer cell line is showing resistance to Cytembena/3-BP. What are the likely causes?
A2: Resistance to 3-bromopyruvate can be multifactorial. Some of the most common mechanisms include:
-
High intracellular glutathione (GSH) levels: GSH can detoxify 3-BP by conjugation, preventing it from reaching its intracellular targets.[3][4]
-
Altered expression of monocarboxylate transporters (MCTs): MCT1 is a key transporter for 3-BP uptake into cancer cells.[2] Reduced expression of MCT1 can limit the intracellular concentration of the drug.
-
Metabolic reprogramming: Cancer cells may adapt their metabolic pathways to become less reliant on glycolysis.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, although 3-BP's inhibition of ATP production can counteract this to some extent.[1]
Q3: How can I determine if my resistant cell line has high glutathione levels?
A3: You can measure intracellular GSH levels using commercially available kits, which typically involve a colorimetric or fluorometric assay. A common method is the GSH/GSSG-Glo™ Assay. An increase in the GSH/GSSG ratio in your resistant cell line compared to the sensitive parental line would indicate this as a potential resistance mechanism.
Troubleshooting Guides
Issue 1: Decreased Sensitivity to this compound/3-BP in Long-Term Culture
Possible Cause: Development of acquired resistance.
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve and calculate the IC50 value for both the suspected resistant line and the parental, sensitive line. A significant shift in the IC50 to a higher concentration confirms resistance.
-
Assess Glutathione Levels: As mentioned in the FAQ, measure intracellular GSH.
-
Evaluate MCT1 Expression: Use Western blotting or quantitative PCR (qPCR) to compare the expression levels of MCT1 in the resistant and sensitive cell lines.
-
Combination Therapy: If high GSH is confirmed, consider co-treatment with a GSH-depleting agent like buthionine sulfoximine (BSO).[4] This should be done with appropriate controls to determine the toxicity of BSO alone.
Issue 2: Heterogeneous Response to Treatment Within a Cell Population
Possible Cause: Presence of a sub-population of resistant cells.
Troubleshooting Steps:
-
Single-Cell Cloning: Isolate single cells from the treated population and expand them into individual colonies.
-
Characterize Clones: Test the sensitivity of each clone to this compound/3-BP to identify resistant and sensitive clones.
-
Molecular Profiling: Compare the molecular profiles (GSH levels, MCT1 expression, etc.) of the resistant and sensitive clones to identify the resistance mechanism.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound/3-BP using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound/3-BP in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium without the drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus drug concentration and use a non-linear regression to calculate the IC50 value.
Protocol 2: Western Blot for MCT1 Expression
-
Protein Extraction: Lyse the sensitive and resistant cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against MCT1 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the MCT1 signal to the loading control.
Quantitative Data Summary
Table 1: Example IC50 Values for a Sensitive and Resistant Cancer Cell Line
| Cell Line | IC50 (µM) of 3-Bromopyruvate | Fold Resistance |
| Parental (Sensitive) | 50 | 1 |
| Resistant Subline | 250 | 5 |
Table 2: Example Glutathione Levels and MCT1 Expression
| Cell Line | Relative Intracellular GSH Level | Relative MCT1 mRNA Expression |
| Parental (Sensitive) | 1.0 | 1.0 |
| Resistant Subline | 3.5 | 0.2 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action and resistance to this compound/3-BP.
Caption: Workflow for studying and overcoming this compound/3-BP resistance.
Combination Therapies
The amalgamation of anti-cancer drugs can enhance efficacy compared to monotherapy by targeting key pathways in a synergistic or additive manner.[5] This approach can potentially reduce drug resistance and provide greater therapeutic benefits.[5]
-
With other metabolic inhibitors: Targeting different nodes in the metabolic network can prevent escape pathways. For example, combining a glycolysis inhibitor with a glutaminolysis inhibitor.
-
With conventional chemotherapy: 3-BP has been shown to enhance the efficacy of drugs like daunorubicin by inhibiting ATP-dependent drug efflux pumps.[1]
-
With targeted therapies: A study showed that co-treatment of 3-BP with cetuximab could overcome cetuximab resistance in colorectal cancer cells by inducing ferroptosis, autophagy, and apoptosis.[6]
-
With immunotherapy: Modulating the tumor microenvironment's metabolic state can potentially enhance the efficacy of immune checkpoint inhibitors.
When designing combination studies, it is crucial to perform synergy analysis (e.g., calculating the Combination Index) to determine if the drug interaction is synergistic, additive, or antagonistic.
References
- 1. Anticancer Efficacy of the Metabolic Blocker 3-Bromopyruvate: Specific Molecular Targeting | Anticancer Research [ar.iiarjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Enhancing anticancer effects, decreasing risks and solving practical problems facing 3-bromopyruvate in clinical oncology: 10 years of research experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment [mdpi.com]
- 5. Characterization of the anticancer effect of mebendazole and its interaction with standard cytotoxic drugs in patient tumor cells ex vivo and in an in vivo mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Bromopyruvate overcomes cetuximab resistance in human colorectal cancer cells by inducing autophagy-dependent ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cytembena Interference in Fluorescence-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot potential interference caused by the compound Cytembena in your fluorescence-based assays. The following troubleshooting guides and frequently asked questions (FAQs) will help you identify, characterize, and mitigate assay interference to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence assay?
This compound, chemically known as sodium cis-β-4-methoxybenzoyl-β-bromoacrylate, is a compound that has been studied for its effects on DNA synthesis.[1] Like many small molecules, its chemical structure may possess properties that can interfere with fluorescence-based detection methods.[1][2] Interference can occur through various mechanisms, including the compound's own intrinsic fluorescence (autofluorescence) or its ability to absorb light and reduce the signal from the assay's fluorophore (quenching).[1][3]
Q2: What are the primary mechanisms of small molecule interference in fluorescence assays?
There are two main ways a compound like this compound can interfere with a fluorescence-based assay:
-
Autofluorescence: The compound itself may absorb light at the excitation wavelength and emit light at the emission wavelength used in your assay. This leads to an artificially high fluorescence reading, which can be misinterpreted as a positive result.[1][4]
-
Fluorescence Quenching: The compound can absorb the excitation light or the emitted light from your fluorophore, leading to a decrease in the detected signal. This phenomenon, often referred to as the "inner filter effect," can result in false negatives or an underestimation of the biological effect.[1][3]
Q3: My assay shows a change in signal only in the presence of this compound. How can I determine if this is true biological activity or interference?
The first step is to perform control experiments to isolate the effect of this compound on the assay's fluorescence output, independent of the biological target. This involves running assays with this compound but without a key biological component (e.g., enzyme or cells) to see if the signal is still affected.
Troubleshooting Guides
Guide 1: Identifying the Nature of Interference (Autofluorescence vs. Quenching)
This guide will help you determine whether this compound is causing an increase in signal (autofluorescence) or a decrease in signal (quenching).
Experimental Protocol: Interference Assessment Assay
-
Plate Setup: Prepare a 96-well or 384-well plate with the following controls. It is recommended to use black plates for fluorescence assays to minimize background.[5]
-
Buffer Blank: Assay buffer only.
-
Fluorophore Control: Your assay's fluorophore at its final concentration in the assay buffer.
-
This compound Autofluorescence Control: A serial dilution of this compound in assay buffer (without the assay fluorophore).
-
Quenching Control: The assay's fluorophore at its final concentration mixed with a serial dilution of this compound.
-
-
Incubation: Incubate the plate under the same conditions as your primary assay (temperature and time).
-
Measurement: Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as your primary assay.
Data Interpretation:
| Well Content | Expected Result if Autofluorescent | Expected Result if Quenching |
| Buffer Blank | Low Signal | Low Signal |
| Fluorophore Control | High Signal | High Signal |
| This compound Autofluorescence Control | Concentration-dependent increase in signal | No significant change from Buffer Blank |
| Quenching Control | Signal may be additive (Fluorophore + Autofluorescence) | Concentration-dependent decrease in signal compared to Fluorophore Control |
Troubleshooting Workflow: Identifying Interference Type
Caption: Workflow to determine the nature of this compound interference.
Guide 2: Mitigating Autofluorescence
If this compound is found to be autofluorescent, the following strategies can be employed.
Strategy 1: Background Subtraction
-
Rationale: If the autofluorescence is consistent and not excessively high, you can subtract it from your experimental wells.
-
Action: Run a parallel plate or include wells on the same plate with this compound at the same concentrations as your experimental wells, but without the assay's fluorophore. Subtract the average fluorescence signal of these "compound only" wells from your experimental wells.
Strategy 2: Shift to a Red-Shifted Fluorophore
-
Rationale: Many interfering compounds fluoresce in the blue-green region of the spectrum. Shifting to a fluorophore that excites and emits at longer wavelengths (red or far-red) can often circumvent the interference.
-
Action:
-
Characterize the excitation and emission spectra of this compound to identify the wavelengths of its fluorescence.
-
Select an alternative fluorophore for your assay with excitation and emission spectra that do not overlap with this compound's fluorescence profile.
-
Experimental Protocol: Spectral Scan of this compound
-
Sample Preparation: Prepare a solution of this compound in the assay buffer at the highest concentration used in your experiments.
-
Instrument Setup: Use a fluorescence spectrophotometer or a plate reader with spectral scanning capabilities.
-
Excitation Scan: Set the emission wavelength to the one used in your assay and scan a range of excitation wavelengths.
-
Emission Scan: Set the excitation wavelength to the one used in your assay and scan a range of emission wavelengths.
-
Data Analysis: Plot the fluorescence intensity versus wavelength for both scans to determine the excitation and emission maxima of this compound.
Guide 3: Mitigating Fluorescence Quenching
If this compound is identified as a quencher, consider the following approaches.
Strategy 1: Decrease Compound Concentration
-
Rationale: Quenching is a concentration-dependent phenomenon.[1] Reducing the concentration of this compound may lower the quenching effect to an acceptable level while still allowing for the observation of its biological activity.
-
Action: Determine the IC50 for the quenching effect from the Quenching Control data in Guide 1. If possible, perform your primary assay at this compound concentrations below this IC50.
Strategy 2: Use a Brighter Fluorophore
-
Rationale: A fluorophore with a higher quantum yield will produce a stronger signal, which may be less affected by moderate quenching.
-
Action: If available, substitute the current fluorophore in your assay with a brighter alternative that is compatible with your instrument and assay conditions.
Strategy 3: Orthogonal Assay
-
Rationale: An orthogonal assay uses a different detection method (e.g., absorbance, luminescence, or a label-free technology) that is not susceptible to fluorescence interference.[1][2] This is a robust way to confirm hits from a primary screen.
-
Action: Develop or utilize a secondary assay with a non-fluorescence-based readout to confirm the biological activity of this compound.
Signaling Pathway: General Kinase Inhibition Assay (Example for Orthogonal Assay Context)
This diagram illustrates a generic kinase signaling pathway that could be investigated with a fluorescence-based assay, and for which an orthogonal assay might be needed if this compound interferes.
Caption: A generic kinase signaling pathway often measured by fluorescence.
Summary of Potential Interference and Mitigation Strategies
| Interference Type | Primary Indication | Key Mitigation Strategies |
| Autofluorescence | Increased signal in "compound only" controls. | 1. Background Subtraction2. Use of Red-Shifted Fluorophores3. Orthogonal Assay |
| Quenching | Decreased signal in the presence of the compound. | 1. Lower Compound Concentration2. Use a Brighter Fluorophore3. Orthogonal Assay |
By systematically applying these troubleshooting guides and experimental protocols, researchers can effectively identify and mitigate potential interference from this compound, ensuring the integrity and accuracy of their fluorescence-based assay results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cembrane | C20H40 | CID 15702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-4-bromo-alpha-methylbenzylamine | C8H10BrN | CID 853000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzenebutanenitrile | C10H11N | CID 74897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
Technical Support Center: Cytembena and Its Degradation Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and characterizing the degradation products of Cytembena.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound, also known as sodium bromebrate, is the sodium salt of bromebric acid. Its chemical structure is sodium; (E)-3-bromo-4-(4-methoxyphenyl)-4-oxobut-2-enoate, with the chemical formula C₁₁H₈BrNaO₄.[1] Key functional groups that may be susceptible to degradation include an α,β-unsaturated ketone, a carboxylate salt, a methoxy group, and a carbon-bromine bond.
Q2: What are the primary pathways through which this compound is expected to degrade?
A2: Based on its functional groups, this compound is likely to degrade through the following pathways:
-
Hydrolysis: The carboxylate and methoxy groups are susceptible to hydrolysis under acidic or basic conditions. The carbon-bromine bond can also undergo hydrolysis.
-
Oxidation: The electron-rich aromatic ring and the double bond of the α,β-unsaturated system are potential sites for oxidation.[1][2][3][4]
-
Photolysis: The conjugated π-system and the presence of a bromine atom make the molecule susceptible to degradation upon exposure to light, potentially leading to debromination or isomerization.[5][6][7]
-
Isomerization: The trans (E) configuration of the double bond may isomerize to the cis (Z) form under certain conditions, such as exposure to light.
Q3: What are the likely degradation products of this compound?
A3: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the degradation of structurally similar compounds, the following products can be anticipated:
-
Hydrolysis Products:
-
Bromebric acid: The free acid form of this compound.
-
4-methoxybenzoic acid and 3-bromo-4-oxobut-2-enoic acid: Resulting from the cleavage of the bond between the carbonyl group and the aromatic ring.
-
4-hydroxybenzoic acid derivatives: Resulting from the hydrolysis of the methoxy group.
-
-
Oxidative Products:
-
Epoxides: Formed by the oxidation of the double bond.
-
Hydroxylated aromatic derivatives: Resulting from the oxidation of the phenyl ring.
-
-
Photodegradation Products:
-
Debrominated this compound: Where the bromine atom is replaced by a hydrogen atom.
-
cis-Cytembena (Z-isomer): The geometric isomer of the parent compound.
-
Q4: Which analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC): Coupled with a UV or photodiode array (PDA) detector for separation and quantification. A stability-indicating method should be developed to resolve this compound from all potential degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of degradation products by providing molecular weight and fragmentation information. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurements to determine elemental compositions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the definitive structural elucidation of isolated degradation products.
Troubleshooting Guides
Issue 1: Poor resolution between this compound and its degradation products in HPLC.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase composition | Optimize the mobile phase by varying the organic modifier (e.g., acetonitrile, methanol) and aqueous phase (e.g., water, buffer) ratio. A gradient elution may be necessary. |
| Incorrect pH of the mobile phase | Adjust the pH of the aqueous phase. Since this compound is a salt of a carboxylic acid, pH will significantly affect its retention and peak shape. |
| Unsuitable stationary phase | Screen different column chemistries (e.g., C18, C8, phenyl-hexyl) to find the one that provides the best selectivity for this compound and its degradants. |
| Inadequate column temperature | Optimize the column temperature. Higher temperatures can improve peak shape and resolution but may also affect the stability of the analytes. |
Issue 2: Inconsistent quantification of degradation products.
| Possible Cause | Troubleshooting Step |
| Degradation product instability | Ensure that the degradation samples are stored under appropriate conditions (e.g., protected from light, low temperature) to prevent further degradation before analysis. |
| Lack of a reference standard for a degradation product | If a reference standard is unavailable, relative response factors (RRFs) can be determined using a surrogate standard or by assuming a response factor of 1.0 for preliminary quantification. However, for accurate quantification, isolation and characterization of the degradant to create a standard is recommended. |
| Non-linear detector response | Ensure that the concentration of the degradation product falls within the linear range of the detector. If necessary, dilute the sample. |
Issue 3: Difficulty in identifying unknown peaks in the chromatogram.
| Possible Cause | Troubleshooting Step | | Insufficient data for structural elucidation | Utilize LC-MS/MS to obtain fragmentation data for the unknown peak. Perform high-resolution mass spectrometry to determine the accurate mass and predict the elemental composition. | | Co-elution of multiple components | Improve the chromatographic separation to isolate the unknown peak. If co-elution persists, advanced techniques like 2D-LC may be necessary. | | Isomeric degradation products | Isomers will have the same mass. Use chromatographic retention time differences and potentially different fragmentation patterns in MS/MS to distinguish them. For definitive identification of stereoisomers, chiral chromatography may be required. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 1M and 0.1M
-
Sodium hydroxide (NaOH), 1M and 0.1M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Milli-Q water
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
pH meter
-
HPLC or UHPLC system with PDA detector
-
LC-MS system
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 ACN:water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1M HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1M NaOH.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 1M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Also, expose a solution of this compound (1 mg/mL) to the same conditions.
-
At appropriate time points, dissolve the solid or dilute the solution for analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution (1 mg/mL) of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure, analyze the samples.
-
-
Analysis: Analyze all stressed samples by a developed stability-indicating HPLC-PDA and LC-MS method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a robust HPLC method capable of separating this compound from its process impurities and degradation products.
Typical Chromatographic Conditions (to be optimized):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: PDA detector, monitor at the λmax of this compound (e.g., 280 nm) and also scan a broader range (e.g., 200-400 nm) to detect degradants with different chromophores.
Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Data Presentation
Table 1: Summary of Forced Degradation of this compound
| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Peak Area %) |
| 0.1M HCl | 24 h | 60°C | 15.2 | 3 | DP-A1 (8.5%) |
| 0.1M NaOH | 8 h | 60°C | 25.8 | 4 | DP-B1 (12.3%) |
| 3% H₂O₂ | 24 h | RT | 10.5 | 2 | DP-O1 (6.7%) |
| Thermal (Solid) | 48 h | 80°C | 5.1 | 1 | DP-T1 (3.2%) |
| Photolytic (Solution) | - | - | 18.9 | 3 | DP-P1 (9.8%) |
Note: This is hypothetical data for illustrative purposes.
Visualizations
Caption: Experimental workflow for identifying and characterizing this compound degradation products.
Caption: Predicted degradation pathways of this compound under different stress conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Oxidative degradation of methyl ketones. II. Chemical pathway for degradation of 2-tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storing Cytembena powder
This guide provides best practices for the handling, storage, and use of Cytembena powder in a research setting. Please read this information carefully to ensure the safety of laboratory personnel and the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known by its chemical names (E)-3-(p-Anisoyl)-3-bromoacrylic acid sodium salt or (E)-3-Bromo-4-(4-methoxyphenyl)-4-oxo-2-butenoic acid sodium salt, is a cytostatic compound. Its primary mechanism of action is the inhibition of DNA biosynthesis. It is recognized as a carcinogenic compound.[1]
Q2: What are the primary hazards associated with this compound powder?
Q3: What personal protective equipment (PPE) should be worn when handling this compound powder?
To minimize exposure, the following PPE should be worn at all times when handling this compound powder:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If handling large quantities or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended. All handling of the powder should be performed in a certified chemical fume hood.
Q4: How should this compound powder be stored?
Proper storage is essential to maintain the stability and integrity of this compound powder.
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place. For long-term storage, refrigeration at 4°C is recommended, though some suppliers may recommend ultra-low temperatures (-20°C or -80°C) for optimal preservation.[4] |
| Light | Protect from light by storing in an opaque container in a dark area.[5] |
| Moisture | Keep the container tightly closed to prevent moisture absorption.[2] |
| Incompatibilities | Avoid storage with strong oxidizing agents. |
Q5: How do I prepare a stock solution of this compound?
Detailed solubility data for this compound in common laboratory solvents is not widely published. It is recommended to perform small-scale solubility tests with your desired solvent. For related compounds, solvents such as DMSO and DMF are often used to create concentrated stock solutions. When preparing solutions:
-
Ensure all work is done in a chemical fume hood.
-
Use a calibrated analytical balance to weigh the powder.
-
Slowly add the solvent to the powder to avoid aerosolization.
-
Vortex or sonicate as needed to fully dissolve the compound.
-
Store stock solutions in tightly sealed vials, protected from light, and at an appropriate temperature (typically -20°C or -80°C for long-term stability).
Q6: How should I dispose of this compound powder and contaminated materials?
This compound is a hazardous chemical and must be disposed of as hazardous waste.
-
Solid Waste: Collect all unused powder and contaminated materials (e.g., weigh boats, pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container.[6][7]
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and labeled hazardous waste container. Do not pour down the drain.[6][8]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Powder has changed color or appears clumpy. | The powder may have absorbed moisture or degraded due to improper storage. | Do not use the powder. Dispose of it as hazardous waste and obtain a fresh supply. |
| Difficulty dissolving the powder. | The chosen solvent may not be appropriate, or the concentration may be too high. | Try a different solvent (e.g., DMSO, DMF). Gentle heating or sonication may aid dissolution, but be mindful of potential degradation. Perform a small-scale test to determine the optimal solvent and concentration. |
| Inconsistent experimental results. | This could be due to degradation of the this compound stock solution or improper handling. | Prepare fresh stock solutions regularly. Ensure accurate weighing and dilution. Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles. |
Experimental Workflow & Safety Protocols
Below are diagrams outlining the general workflow for handling this compound powder and a logical diagram for safety precautions.
References
- 1. This compound - OEHHA [oehha.ca.gov]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. The procurement, storage, and quality assurance of frozen blood and tissue biospecimens in pathology, biorepository, and biobank settings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of time and storage conditions on the composition of hashish and marijuana samples: A four-year study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nswai.org [nswai.org]
- 7. safety.rochester.edu [safety.rochester.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Technical Support Center: Cytembena Solubility and Media Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cytembena. Our aim is to help you overcome common challenges, particularly those related to media preparation and solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the sodium salt of bromebric acid.[1] It is an antineoplastic agent that is believed to exert its cytotoxic effects by inhibiting several key cellular processes, including purine synthesis, oxidative phosphorylation, and DNA synthesis.[2] By disrupting these pathways, this compound can arrest the growth of tumor cells.
Q2: I am experiencing poor solubility of this compound in my cell culture medium. Is this expected?
Based on available data, this compound (Sodium Bromebrate) is reported to be readily soluble in water.[3] This suggests that solubility issues in standard cell culture media should be minimal under typical experimental conditions. If you are encountering problems, it may be related to the concentration you are trying to achieve, the temperature of the medium, or potential interactions with other media components.
Q3: How does the pH of the medium affect the solubility of this compound?
The parent compound of this compound, bromebric acid, is a relatively strong acid with a predicted pKa of approximately 2.28.[4] In typical cell culture media with a physiological pH of 7.2-7.4, bromebric acid will be fully deprotonated and exist as its highly soluble salt form, this compound. Therefore, within the standard physiological pH range, minor pH adjustments are unlikely to significantly impact the solubility of this compound. However, preparing a stock solution in a buffered solution at or near neutral pH is recommended to ensure consistency.
Troubleshooting Guide
Q1: My this compound solution appears cloudy or has visible precipitate after adding it to the cell culture medium. What should I do?
-
Verify your concentration: Extremely high concentrations of any compound can lead to precipitation. Please refer to the solubility data below and ensure your final concentration is within the soluble range.
-
Pre-warm the medium: Adding a concentrated, room-temperature stock solution to cold medium can sometimes cause temporary precipitation. Try warming your cell culture medium to 37°C before adding the this compound stock solution.
-
Dissolve completely before use: Ensure your stock solution of this compound is fully dissolved before adding it to the medium. Gentle vortexing or brief sonication of the stock solution can help.
-
Filter sterilize: After adding this compound to your medium, it is good practice to filter sterilize the final solution using a 0.22 µm filter. This will remove any potential microbial contamination and can also remove minor precipitates.
Q2: I am concerned about the stability of this compound in my prepared media. How should I store it?
Data Presentation
Table 1: Solubility of this compound (Sodium Bromebrate)
| Solvent | Solubility | Temperature |
| Water | 50 - 100 mg/mL | 21°C (70°F) |
Data sourced from the National Toxicology Program.[3]
Experimental Protocols
Detailed Methodology for Preparation of this compound-Containing Cell Culture Medium
This protocol outlines the steps for preparing a sterile cell culture medium supplemented with this compound, including optional pH adjustment.
Materials:
-
This compound (Sodium Bromebrate) powder
-
Sterile, pH-stable solvent for stock solution (e.g., sterile Phosphate Buffered Saline (PBS) or sterile deionized water)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile 1 M HCl and 1 M NaOH solutions
-
Sterile serological pipettes and conical tubes
-
Sterile 0.22 µm syringe filter
-
Calibrated pH meter
Procedure:
-
Prepare a Concentrated Stock Solution:
-
In a sterile conical tube, weigh out the desired amount of this compound powder using an aseptic technique.
-
Add the appropriate volume of sterile PBS or deionized water to achieve a concentrated stock solution (e.g., 10 mg/mL). Ensure the concentration is below the maximum solubility.
-
Gently vortex the tube until the this compound is completely dissolved. The solution should be clear.
-
-
Supplement the Cell Culture Medium:
-
Warm the required volume of complete cell culture medium to 37°C in a water bath.
-
Using a sterile pipette, add the appropriate volume of the this compound stock solution to the warmed medium to achieve the desired final concentration.
-
Mix the medium gently by swirling the bottle or inverting the tube.
-
-
Measure and Adjust pH (Optional but Recommended):
-
Aseptically transfer a small aliquot (e.g., 1-2 mL) of the this compound-containing medium to a separate sterile tube for pH measurement.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Measure the pH of the aliquot. The target pH is typically between 7.2 and 7.4.
-
If the pH is outside the desired range, add sterile 1 M HCl (to lower pH) or 1 M NaOH (to raise pH) dropwise to the main volume of the medium, mixing gently after each addition.
-
After each addition, measure the pH of a new small aliquot until the target pH is reached.
-
-
Sterile Filtration:
-
Using a sterile syringe, draw up the final this compound-containing medium.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the medium into a new sterile storage bottle. This step ensures the final medium is sterile and removes any potential micro-precipitates.
-
-
Storage:
-
Store the prepared medium at 2-8°C, protected from light, for up to one week. For longer-term storage, aliquot and freeze at -20°C or -80°C.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound-supplemented cell culture medium.
Caption: Simplified diagram of this compound's proposed mechanism of action.
References
Validation & Comparative
A Comparative Analysis of Cisplatin and Cytembena Cytotoxicity in Ovarian Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of cisplatin and Cytembena on ovarian cancer cells. While extensive in vitro data is available for the widely used chemotherapeutic agent cisplatin, information regarding the specific cellular cytotoxicity of this compound is limited primarily to older clinical studies. This document summarizes the existing experimental data for cisplatin and outlines the clinical findings for this compound, alongside detailed experimental protocols for key cytotoxicity assays.
Cisplatin: In Vitro Cytotoxicity in Ovarian Cancer Cell Lines
Cisplatin is a cornerstone in the treatment of ovarian cancer, and its cytotoxic effects have been extensively studied across various ovarian cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is a key parameter in these studies.
Quantitative Data Summary
The following table summarizes the IC50 values of cisplatin in different human ovarian cancer cell lines as determined by various cytotoxicity assays. It is important to note that IC50 values can vary depending on the cell line, exposure time, and the specific assay used.
| Cell Line | Cisplatin IC50 (µM) | Exposure Time | Assay Method | Reference |
| A2780 | 0.18 | Not Specified | MTT Assay | [1] |
| A2780 | ~1.0 - 10.0 | 48 hours | Not Specified | [2] |
| A2780S | 1.53 µg/mL (~5.1 µM) | Not Specified | MTT Assay | [3] |
| A2780CP70 (Cisplatin-resistant) | 10.39 µg/mL (~34.6 µM) | Not Specified | MTT Assay | [3] |
| OVCAR-10 | 9.52 | Not Specified | MTT Assay | [4] |
| A2780cis (Cisplatin-resistant) | 31.4 | Not Specified | Not Specified | [5] |
| A2780cp (Cisplatin-resistant) | 76.9 | Not Specified | AlamarBlue Assay | [5] |
| CAOV-3 | 17.4 - 25.7 | Not Specified | MTT Assay | [6] |
| OVCAR-3 | 17.4 - 25.7 | Not Specified | MTT Assay | [6] |
| SKOV-3 | 17.4 - 25.7 | Not Specified | MTT Assay | [6] |
This compound: Clinical Observations and Lack of In Vitro Data
This compound (sodium bromebric acid) was investigated in clinical trials for the treatment of advanced ovarian and breast cancer in the 1970s. These studies provide some clinical insights but lack the specific in vitro cytotoxicity data, such as IC50 values, necessary for a direct comparison with cisplatin at the cellular level.
A Phase II trial involving nine patients with advanced ovarian cancer treated with this compound did not show any objective remissions.[7] However, some patients experienced relief of pain from skeletal metastases. The study noted that nausea, vomiting, and an "autonomic storm" phenomenon were dose-limiting toxicities, while no significant hematopoietic toxicity was observed.[7] Another study evaluated this compound in combination with cisplatin for advanced ovarian carcinoma, but did not provide data on the individual cytotoxic effects of this compound.[8] Phase I and II evaluations also reported on its use in disseminated epithelial ovarian cancers, but again, without detailing in vitro cytotoxicity.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are protocols for two common cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Ovarian cancer cells
-
Complete cell culture medium
-
96-well plates
-
Cisplatin or other test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Clonogenic Assay
The clonogenic assay, or colony formation assay, is an in vitro cell survival assay based on the ability of a single cell to grow into a colony. It is considered the gold standard for measuring the effect of cytotoxic agents on cell reproductive integrity.
Materials:
-
Ovarian cancer cells
-
Complete cell culture medium
-
6-well plates or culture dishes
-
Cisplatin or other test compound
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the ovarian cancer cells.
-
Cell Seeding: Seed a known number of cells (e.g., 200-1000 cells/well) into 6-well plates. The number of cells seeded will depend on the expected toxicity of the treatment.
-
Drug Treatment: Allow cells to attach for 24 hours, then treat with various concentrations of the test compound for a specified duration.
-
Incubation: After treatment, wash the cells with PBS and add fresh drug-free medium. Incubate the plates for 1-3 weeks, depending on the cell line's doubling time, to allow for colony formation.
-
Fixation and Staining: Once colonies are visible (typically >50 cells), wash the wells with PBS, fix the colonies with the fixation solution for 15 minutes, and then stain with crystal violet for 15-30 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies in each well.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group to determine the cytotoxic effect.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow Diagrams
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Workflow of the clonogenic survival assay.
Cisplatin Signaling Pathway
Cisplatin exerts its cytotoxic effects primarily through the induction of DNA damage, which subsequently triggers apoptosis.
Caption: Simplified signaling pathway of cisplatin-induced apoptosis.
References
- 1. A feasibility study of the MTT assay for chemosensitivity testing in ovarian malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human ovarian cancer cell lines resistant to cisplatin, doxorubicin, and L-phenylalanine mustard are sensitive to delta 7-prostaglandin A1 and delta 12-prostaglandin J2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Berbamine suppresses cell proliferation and promotes apoptosis in ovarian cancer partially via the inhibition of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of ovarian cancer cell viability and sensitivity to cisplatin by progesterone receptor membrane component-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Sodium butyrate enhances the activities of membranal enzymes and increases drug sensitivity in a cell line from ascitic fluid of an ovarian carcinoma patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sodium citrate targeting Ca2+/CAMKK2 pathway exhibits anti-tumor activity through inducing apoptosis and ferroptosis in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I and II evaluation of this compound in disseminated epithelial ovarian cancers and sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance of Cytembena with Other Alkylating Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytembena (sodium bromebric acid) is a cytostatic agent with a history of investigation as an antineoplastic drug. While direct experimental studies on the cross-resistance of this compound with other alkylating agents are not available in the public domain, its chemical structure and known mechanism of action as a direct inhibitor of DNA synthesis allow for a hypothesized comparison with established alkylating agents. This guide provides a comparative analysis of this compound's potential cross-resistance profile, details generalized experimental protocols for assessing cross-resistance, and illustrates key cellular pathways involved in alkylating agent resistance.
Introduction to this compound and Alkylating Agents
Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently modifying cellular macromolecules, primarily DNA. This damage disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. However, the efficacy of these agents is often limited by the development of drug resistance, including cross-resistance, where resistance to one alkylating agent confers resistance to others.
This compound, chemically known as sodium (E)-3-bromo-4-(4-methoxyphenyl)-4-oxobut-2-enoate, is a derivative of bromoacrylic acid.[1] Studies have shown that this compound is a direct inhibitor of the DNA replication complex.[2] Its structure, featuring an α,β-unsaturated carbonyl moiety, suggests it can act as a Michael acceptor, enabling it to form covalent adducts with nucleophiles such as thiol groups on proteins and potentially the purine and pyrimidine bases of DNA. This reactivity implies a mode of action similar to that of other alkylating agents. Indeed, it has been demonstrated that this compound rapidly reacts with and alkylates thiol compounds like glutathione, a process that serves as a detoxification mechanism.[3]
Comparative Analysis of Alkylating Agents and Hypothesized Cross-Resistance with this compound
The following table provides a comparative overview of different classes of alkylating agents and a hypothesized profile for this compound. The information regarding this compound is inferred from its chemical structure and known biological activities, as direct cross-resistance studies are lacking.
| Class of Alkylating Agent | Examples | General Mechanism of Action | Common Mechanisms of Resistance | Hypothesized Cross-Resistance with this compound |
| This compound (Hypothetical) | Sodium Bromebric Acid | Direct inhibition of DNA replication complex; potential DNA alkylation via Michael addition. | Likely involves increased drug efflux, detoxification by glutathione (GSH) and glutathione S-transferases (GSTs), and enhanced DNA repair pathways. | Partial to High: Resistance mechanisms targeting DNA repair and drug efflux would likely confer resistance to this compound. |
| Nitrogen Mustards | Mechlorethamine, Cyclophosphamide, Melphalan, Chlorambucil | Form highly reactive aziridinium ions that alkylate the N7 position of guanine, leading to DNA cross-linking. | Increased DNA repair (BER, NER), increased detoxification by GSH/GST, decreased drug uptake. | High: Share common resistance pathways related to DNA repair and detoxification. |
| Nitrosoureas | Carmustine (BCNU), Lomustine (CCNU) | Alkylate DNA, primarily at the O6 position of guanine, and can also carbamoylate proteins. | O6-methylguanine-DNA methyltransferase (MGMT) expression, enhanced DNA repair. | Partial: Resistance mediated by MGMT might be less effective against this compound if its primary targets are different DNA sites. |
| Alkyl Sulfonates | Busulfan | Alkylates the N7 position of guanine through its alkyl sulfonate groups, leading to DNA cross-linking. | Increased detoxification by GSH/GST, enhanced DNA repair. | High: Similar reliance on GSH for detoxification suggests a high potential for cross-resistance. |
| Triazines | Dacarbazine, Temozolomide | Prodrugs that are metabolized to a methylating agent (MTIC), which methylates DNA, primarily at the O6 and N7 positions of guanine. | MGMT expression, mismatch repair (MMR) deficiency. | Partial: As with nitrosoureas, the role of MGMT in resistance makes cross-resistance dependent on this compound's specific DNA targets. |
| Platinum-based Drugs | Cisplatin, Carboplatin, Oxaliplatin | Form covalent adducts with DNA, primarily at the N7 position of guanine and adenine, leading to DNA cross-linking and bending. | Increased drug efflux (e.g., MRP2), increased detoxification by GSH/metallothioneins, enhanced DNA repair (NER). | High: Overlapping resistance mechanisms, particularly those involving drug efflux and general DNA repair, suggest a high likelihood of cross-resistance. |
BER: Base Excision Repair; NER: Nucleotide Excision Repair
Experimental Protocols for Cross-Resistance Studies
The following are generalized protocols for in vitro studies to determine the cross-resistance profile of a compound like this compound.
Development of Drug-Resistant Cancer Cell Lines
-
Cell Line Selection: Choose a cancer cell line relevant to the intended therapeutic area.
-
Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of the selected alkylating agent (e.g., cisplatin) on the parental cell line using a cytotoxicity assay (see Protocol 3.2).
-
Dose Escalation:
-
Culture the parental cells in the presence of the alkylating agent at a concentration equal to the IC50.
-
Once the cells recover and resume proliferation, gradually increase the drug concentration in a stepwise manner.
-
Continue this process until the cells are able to proliferate in a drug concentration that is several-fold higher (e.g., 5- to 10-fold) than the initial IC50.
-
-
Clonal Selection: Isolate single-cell clones from the resistant population to ensure a homogenous resistant cell line.
-
Characterization: Confirm the resistant phenotype by re-evaluating the IC50 of the selecting agent. The resistant cell line should exhibit a significantly higher IC50 compared to the parental line.
Cytotoxicity Assay for Cross-Resistance Determination
The Sulforhodamine B (SRB) assay is a common method for assessing cell viability.
-
Cell Seeding:
-
Seed both the parental and the newly developed resistant cell lines into 96-well plates at a predetermined optimal density.
-
Allow the cells to attach overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the other alkylating agents to be tested.
-
Remove the overnight culture medium and add the drug-containing medium to the respective wells. Include a vehicle control (medium with the drug solvent).
-
Incubate the plates for a period equivalent to several cell doubling times (e.g., 72 hours).
-
-
Cell Fixation and Staining:
-
Gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.
-
Wash the plates several times with water and allow them to air dry.
-
Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Absorbance Measurement:
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with Tris base solution.
-
Read the absorbance at a wavelength of 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell survival for each drug concentration relative to the vehicle control.
-
Plot the percentage of survival against the drug concentration and determine the IC50 value for each drug in both parental and resistant cell lines.
-
The Resistance Factor (RF) is calculated as: RF = IC50 (resistant line) / IC50 (parental line). An RF > 1 indicates resistance.
-
Visualizing Experimental Workflows and Resistance Pathways
Experimental Workflow
Caption: Generalized workflow for in vitro cross-resistance studies.
Signaling Pathways in Alkylating Agent Resistance
Caption: Key pathways involved in resistance to alkylating agents.
Conclusion
While direct experimental data on the cross-resistance of this compound is currently unavailable, its chemical nature and mode of action strongly suggest a potential for cross-resistance with other alkylating agents. The primary mechanisms of resistance to classical alkylating agents, such as enhanced DNA repair, increased drug efflux, and detoxification via the glutathione system, are likely to confer resistance to this compound as well. Further preclinical studies, following the experimental protocols outlined in this guide, are warranted to definitively establish the cross-resistance profile of this compound and to inform its potential future development and clinical application. Understanding these resistance mechanisms is crucial for designing rational combination therapies and overcoming treatment failure in oncology.
References
- 1. Studies on the Mechanism of Oxidative Phosphorylation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Description of a permeable eukaryotic cell system to study agents affecting DNA synthesis: demonstration that this compound is a direct inhibitor of replicative DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The reaction of this compound with cellular thiol compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of Cytembena in Oncology: A Comparative Analysis of a Historical Cytostatic Agent
For Immediate Release
[City, State] – December 8, 2025 – A comprehensive review of the available clinical data on Cytembena (sodium bromebrate), an older cytostatic agent, reveals a historical perspective on cancer therapy. This guide provides an objective comparison of this compound's performance in various cancer types, supported by the limited experimental data from early-phase clinical trials conducted primarily in the 1970s. This analysis is intended for researchers, scientists, and drug development professionals to offer insights into the evolution of cancer treatment.
Overview of this compound and its Mechanism of Action
This compound was investigated as a cytostatic agent that functions by interfering with DNA synthesis[1]. As a direct inhibitor of the DNA replication complex, it was designed to halt the proliferation of rapidly dividing cancer cells[2]. The primary cancers against which this compound was tested include advanced ovarian cancer, breast cancer, and various sarcomas.
Clinical Efficacy: A Look at the Data
Clinical trials of this compound were conducted in the 1970s, and the published results indicate limited efficacy in producing objective tumor remissions. The following tables summarize the available quantitative data from these early studies.
Table 1: Efficacy of this compound in Advanced Ovarian and Breast Cancer
| Cancer Type | Number of Patients | Key Efficacy Results | Reference |
| Advanced Ovarian Cancer | 9 | No worthwhile objective remissions reported. | [3] |
| Advanced Breast Cancer | 21 | No worthwhile objective remissions reported. However, 16 of the 30 patients (across both cancer types) experienced improvement in pain from skeletal metastases, and 7 had stable disease. | [3] |
Table 2: Efficacy of this compound in Other Cancer Types
| Cancer Type | Study Phase | Key Efficacy Results | Reference |
| Disseminated Epithelial Ovarian Cancers and Sarcomas | Phase I and II | The study was conducted, but specific efficacy data is not detailed in the available abstract. | [4] |
| Advanced Stage Ovarian Carcinoma (in combination with Cis-platinum, Adriamycin, and Cyclophosphamide) | N/A | Used as part of a combination therapy regimen. The efficacy of this compound as a single agent cannot be determined from the summary. |
It is noteworthy that clinical trials in the United States were discontinued due to a lack of discernible antineoplastic effects[5].
Experimental Protocols
Detailed experimental methodologies from the historical trials are not extensively documented in the readily available literature. However, key parameters from a Phase II study have been identified:
-
Patient Population: Women with histologically confirmed advanced ovarian or breast cancer.
-
Dosage and Administration: this compound was administered at a dose of 250 mg/m²/day for a 5-day course, which was repeated at weekly intervals[3].
-
Adverse Effects: Dose-limiting toxicities included nausea, vomiting, and an "autonomic storm" phenomenon. A notable characteristic of this compound was its lack of hemopoietic (blood cell-related) toxicity[3].
Mechanism of Action: Signaling Pathway
This compound's mechanism as a direct inhibitor of DNA synthesis is a foundational concept in chemotherapy. The following diagram illustrates this inhibitory action on the DNA replication pathway.
Caption: this compound directly inhibits DNA polymerase, halting DNA replication.
Comparison with Alternative Treatments: A Historical and Modern Perspective
A direct comparison of this compound with contemporary treatments from the 1970s is challenging due to the limited data. However, it is clear that the standards of care for these cancers have evolved dramatically.
-
Historical Context (1970s): The therapeutic landscape for advanced cancers was limited. For ovarian cancer, alkylating agents were common. For breast cancer, hormonal therapies and single-agent chemotherapies were in use. The development of combination chemotherapy regimens was a significant advancement during this period.
-
Modern Standard of Care:
-
Ovarian Cancer: The current standard involves cytoreductive surgery followed by platinum-based combination chemotherapy. Targeted therapies, such as PARP inhibitors and anti-angiogenic agents, have significantly improved outcomes.
-
Breast Cancer: Treatment is now highly stratified based on molecular subtypes (hormone receptor status, HER2 status). A wide array of endocrine therapies, HER2-targeted agents, CDK4/6 inhibitors, and combination chemotherapy regimens are utilized.
-
Sarcomas: Treatment is subtype-dependent and often involves a multidisciplinary approach with surgery, radiation, and chemotherapy (e.g., doxorubicin, ifosfamide). Targeted therapies are effective for specific sarcoma subtypes.
-
References
- 1. Microbial metabolite sodium butyrate enhances the anti-tumor efficacy of 5-fluorouracil against colorectal cancer by modulating PINK1/Parkin signaling and intestinal flora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stephenson Cancer Center Researcher Leads Global Trial for Promising New Drug for Ovarian Cancer [ou.edu]
- 3. Phase II trial of this compound in patients with advanced ovarian and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I and II evaluation of this compound in disseminated epithelial ovarian cancers and sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Paving the Way for Synergy: A Preclinical Guide to Evaluating Cytembena with Radiotherapy
For Immediate Release
[City, State] – [Date] – In the quest for more effective cancer treatments, the combination of targeted drugs with radiotherapy holds immense promise. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to evaluate the synergistic effects of Cytembena (sodium 3-methoxy-4-hydroxy-cinnamic acid) with radiotherapy in preclinical models. While direct preclinical studies on this specific combination are not yet available in the public domain, this document outlines a robust, data-driven approach to generating the necessary evidence.
Introduction to this compound and Radiosensitization
This compound, the sodium salt of 3-methoxy-4-hydroxy-cinnamic acid, belongs to the family of hydroxycinnamic acids, which are known to possess various biological activities, including antioxidant and anti-inflammatory properties. The potential for these compounds to modulate cellular responses to radiation is an area of growing interest. Radiosensitizers are agents that make tumor cells more susceptible to the cell-killing effects of radiation therapy.[1] The primary goal of combining a radiosensitizer with radiation is to enhance tumor control without increasing damage to surrounding healthy tissues.[1]
Mechanisms by which drugs can radiosensitize tumor cells are varied and include the inhibition of DNA damage repair, induction of apoptosis, and modulation of the tumor microenvironment.[2][3] A thorough preclinical evaluation is critical to determine if and how this compound might exert a radiosensitizing effect.
Hypothetical Preclinical Evaluation of this compound as a Radiosensitizer
The following sections detail a proposed experimental workflow to systematically investigate the synergistic potential of this compound and radiotherapy.
Experimental Protocols
A multi-tiered approach, starting with in vitro assays and progressing to in vivo models, is recommended to build a strong evidence base.
1. In Vitro Studies:
-
Cell Line Selection: A panel of cancer cell lines from different tumor types (e.g., lung, breast, glioblastoma) should be used to assess the breadth of this compound's potential radiosensitizing effects.
-
Cytotoxicity Assays: Initial experiments should determine the cytotoxic profile of this compound alone. A standard MTT or similar cell viability assay should be performed to establish the IC50 (half-maximal inhibitory concentration) of the drug in the selected cell lines.
-
Clonogenic Survival Assay: This is the gold-standard in vitro assay for assessing radiosensitivity.[4] Cells would be treated with a range of this compound concentrations for a specified duration before being irradiated with varying doses of radiation (e.g., 0, 2, 4, 6, 8 Gy). The ability of single cells to form colonies is then quantified. A synergistic effect is indicated if the combined treatment leads to a greater reduction in colony formation than the additive effect of each treatment alone.
-
Mechanism of Action Studies:
-
DNA Damage and Repair Analysis: Immunofluorescence staining for DNA double-strand break markers, such as γ-H2AX and 53BP1, can be used to assess whether this compound impairs the repair of radiation-induced DNA damage.
-
Cell Cycle Analysis: Flow cytometry can determine if this compound causes cells to arrest in a more radiosensitive phase of the cell cycle (typically G2/M).
-
Apoptosis Assays: Assays such as Annexin V staining or TUNEL can quantify the level of programmed cell death induced by the combination treatment.
-
2. In Vivo Studies:
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) bearing human tumor xenografts are a common preclinical model.[5][6] The choice of tumor cell line for xenografts should be informed by the in vitro results.
-
Tumor Growth Delay Studies: Mice with established tumors would be randomized into several groups: control (no treatment), this compound alone, radiotherapy alone, and this compound combined with radiotherapy. Tumor volumes would be measured regularly to assess the delay in tumor growth in each group. A significant tumor growth delay in the combination group compared to the single-treatment groups would indicate a synergistic effect.
-
Toxicity Assessment: The tolerability of the combination treatment is crucial. This involves monitoring the body weight of the animals, observing for any signs of distress, and performing histological analysis of major organs at the end of the study to identify any potential toxicities.
Data Presentation
To facilitate clear comparison and interpretation of results, all quantitative data should be summarized in structured tables. Below are templates for presenting key in vitro and in vivo findings.
Table 1: In Vitro Radiosensitizing Effect of this compound
| Cell Line | This compound Conc. (µM) | Radiation Dose (Gy) | Surviving Fraction | Sensitizer Enhancement Ratio (SER) |
| Cell Line A | 0 | 2 | ||
| 10 | 2 | |||
| 0 | 4 | |||
| 10 | 4 | |||
| Cell Line B | 0 | 2 | ||
| 10 | 2 | |||
| 0 | 4 | |||
| 10 | 4 |
The Sensitizer Enhancement Ratio (SER) is a common metric to quantify the magnitude of the radiosensitizing effect.
Table 2: In Vivo Tumor Growth Delay Induced by this compound and Radiotherapy
| Treatment Group | Number of Animals | Mean Tumor Volume at Day X (mm³) | Tumor Growth Delay (Days) |
| Control | 10 | ||
| This compound Alone | 10 | ||
| Radiotherapy Alone | 10 | ||
| This compound + Radiotherapy | 10 |
Visualizing Pathways and Workflows
Signaling Pathways: The DNA damage response (DDR) pathway is a critical determinant of cellular sensitivity to radiation. Investigating how this compound might interfere with this pathway is a key mechanistic question.
Caption: Potential mechanism of radiosensitization by this compound via inhibition of DNA repair pathways.
Experimental Workflow: A clear and logical experimental workflow is essential for the successful execution of preclinical studies.
Caption: A typical preclinical workflow for evaluating a novel radiosensitizer.
Conclusion and Future Directions
The framework presented here provides a clear path for the preclinical investigation of this compound as a potential radiosensitizer. By systematically generating robust in vitro and in vivo data, the scientific community can effectively evaluate its therapeutic potential in combination with radiotherapy. Positive findings from such studies would provide the necessary rationale for advancing this combination therapy to clinical trials, ultimately benefiting cancer patients.
References
- 1. What is a Radiosensitizer and How Is It Used in Radiation Therapy? [blog.dana-farber.org]
- 2. Targeting the Enhanced Sensitivity of Radiotherapy in Cancer: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Cytembena (Cytarabine) Drug-Drug Interactions in Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cytembena (cytarabine, Ara-C) in combination with other chemotherapeutic agents for the treatment of hematological malignancies, primarily Acute Myeloid Leukemia (AML). The information presented herein is intended to support research and drug development efforts by providing objective experimental data on drug-drug interactions, detailed methodologies, and visual representations of the underlying molecular mechanisms.
Introduction to this compound (Cytarabine)
This compound is a cornerstone of chemotherapy for AML and other leukemias. As a pyrimidine nucleoside analog, its efficacy is dependent on intracellular phosphorylation to its active form, cytarabine triphosphate (Ara-CTP). Ara-CTP then incorporates into DNA, leading to chain termination and inhibition of DNA synthesis, ultimately inducing apoptosis in rapidly dividing cancer cells. To enhance its therapeutic index and overcome resistance, this compound is frequently used in combination with other cytotoxic agents. This guide explores the preclinical and clinical data of several key combination therapies.
Preclinical Synergistic Activity of this compound Combinations
The following table summarizes the preclinical synergistic effects of this compound in combination with various chemotherapeutic agents in leukemia cell lines. The data highlights the potential for these combinations to be more effective than single-agent therapy.
| Combination Agent | Cell Line(s) | Key Findings | Reference(s) |
| Adavosertib | Jurkat, CCRF-CEM | Mutually synergistic drug interactions. Jurkat cells showed higher synergy scores (ZIP: 22.51, Bliss: 22.49, HSA: 23.44, Loewe: 14.16) compared to CCRF-CEM cells. | [1] |
| Annamycin | Parental, Ara-C-resistant, and Venetoclax-resistant AML cell lines | Displayed synergy with Ara-C in reducing the viability of both parental (10-20 nM) and resistant (30-350 nM) cell lines. | [2] |
| Clofarabine | K562 | The combination of clofarabine followed by Ara-C resulted in a significant increase in intracellular Ara-CTP levels and synergistic cell killing. | [3] |
| Idarubicin | CCRF-CEM and other leukemia cell lines | Synergistic molar ratios were identified to be in the range of 20:1 to 40:1 (Cytarabine:Idarubicin). | [4] |
| Venetoclax | THP-1, MOLM-13 | Venetoclax and cytarabine combination showed enhanced apoptotic effects in MOLM-13 cells. | [5] |
Clinical Performance of this compound Combination Therapies
Clinical trials have demonstrated the efficacy of this compound-based combination therapies in patients with AML. The following table summarizes key clinical outcomes for various combinations.
| Combination Agent | Patient Population | Key Clinical Outcomes | Reference(s) |
| Annamycin | Relapsed/Refractory AML | Median Overall Survival (OS) of 9 months in the intent-to-treat population. Patients achieving Complete Remission (CR) had a median OS of 15 months. | [6] |
| Cladribine | Childhood AML (St. Jude AML97 Trial) | 5-year event-free survival (EFS) of 44.1% and overall survival (OS) of 50.0%. | [7] |
| Clofarabine | Relapsed/Refractory Acute Leukemias | Overall Response Rate (ORR) of 38% (22% CR, 16% CR with incomplete platelet recovery). | [8] |
| Idarubicin | Relapsed AML | 21 out of 35 patients achieved a complete remission (CR). | [9] |
| Mitoxantrone | Relapsed/Refractory AML | 56% of patients achieved complete remission (CR). | [10] |
| Tosedostat | Elderly AML | Overall Response Rate (ORR) of 54.6%; Complete Response (CR) rate of 48.5%. | [11] |
| Venetoclax | Newly Diagnosed AML (unfit for intensive chemo) | The combination of venetoclax with low-dose cytarabine showed a CR/CRi rate of 92%, with all responders being MRD-negative. | [12] |
Experimental Protocols
Preclinical Synergy Assessment (General Protocol)
A common method for assessing synergistic interactions between this compound and other chemotherapeutics in vitro is the measurement of cell viability after drug exposure.
-
Cell Culture: Leukemia cell lines (e.g., K562, Jurkat, CCRF-CEM, THP-1, MOLM-13) are cultured in appropriate media and conditions.
-
Drug Preparation: Stock solutions of this compound and the combination agent are prepared and serially diluted to a range of concentrations.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Drug Treatment: Cells are treated with single agents or combinations of drugs at various concentrations and ratios.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assay: Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The half-maximal inhibitory concentrations (IC50) for each drug alone and in combination are calculated. Synergy is determined using models such as the Chou-Talalay method (Combination Index), the Bliss independence model, or the Zero Interaction Potency (ZIP) model.
Clinical Trial Protocol Example: Cytarabine and Clofarabine in Relapsed/Refractory Acute Leukemias
This protocol is based on a Phase 1-2 study design.
-
Patient Population: Patients with relapsed or refractory AML, ALL, high-risk MDS, or blast-phase CML.
-
Treatment Regimen:
-
Cytarabine (Ara-C) was administered at 1 g/m² per day as a 2-hour intravenous infusion for 5 days (Days 1-5).
-
Clofarabine was given as a 1-hour intravenous infusion for 5 days (Days 2-6) at the Phase 2 dose of 40 mg/m² per day, starting 4 hours after the completion of the Ara-C infusion.
-
-
Response Assessment: Bone marrow biopsies and aspirates are performed at baseline and at specified intervals during and after treatment to assess response (CR, CRp, etc.).
-
Pharmacokinetic and Pharmacodynamic Analysis: Plasma and intracellular drug concentrations (e.g., Ara-CTP) are measured to assess drug-drug interactions at the molecular level.
Mechanisms of Action and Synergy
The synergistic effects of this compound in combination with other agents are often rooted in complementary mechanisms of action that target different aspects of cancer cell biology.
This compound Metabolic Pathway and Mechanism of Action
The following diagram illustrates the intracellular activation of this compound and its mechanism of action.
Caption: Intracellular activation of this compound (Ara-C) to its active form, Ara-CTP.
Synergistic Mechanism of this compound and Clofarabine/Cladribine
Clofarabine and cladribine, both purine nucleoside analogs, enhance the efficacy of this compound by increasing the intracellular concentration of its active metabolite, Ara-CTP.
Caption: Mechanism of synergy between this compound and Clofarabine/Cladribine.
Synergistic Mechanism of this compound and Venetoclax
The combination of this compound and the BCL-2 inhibitor Venetoclax demonstrates synergy through a dual mechanism targeting cancer cell survival pathways.
Caption: Synergy of this compound and Venetoclax via dual targeting of anti-apoptotic proteins.
Synergistic Mechanism of this compound and Adavosertib
The combination of this compound with the WEE1 inhibitor Adavosertib enhances anti-leukemic activity by abrogating DNA damage-induced cell cycle arrest.
Caption: this compound and Adavosertib synergy through inhibition of DNA damage response.
Conclusion
The combination of this compound with other chemotherapeutic agents represents a critical strategy in the treatment of AML and other hematological malignancies. The synergistic interactions observed in preclinical and clinical studies, driven by complementary mechanisms of action, offer the potential for improved efficacy and overcoming drug resistance. This guide provides a foundational overview to aid researchers and drug development professionals in the continued exploration and optimization of this compound-based combination therapies. Further investigation into the molecular intricacies of these interactions will be crucial for the development of more effective and personalized cancer treatments.
References
- 1. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Biochemical modulation of cytarabine triphosphate by clofarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced Antitumor Efficacy of Cytarabine and Idarubicin in Acute Myeloid Leukemia Using Liposomal Formulation: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Artesunate improves venetoclax plus cytarabine AML cell targeting by regulating the Noxa/Bim/Mcl-1/p-Chk1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. Combination of Cladribine and Cytarabine is Effective for Childhood Acute Myeloid Leukemia: Results of the St. Jude AML97 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Results of a phase 1-2 study of clofarabine in combination with cytarabine (ara-C) in relapsed and refractory acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment of relapsed acute myeloid leukemia with idarubicin and intermediate-dose cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase II study of mitoxantrone and cytarabine in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CTI BioPharma Release: Analysis Of Phase 2 Tosedostat In Combination With Low Dose Cytarabine Shows High Rates Of Response In Elderly Patients With AML - BioSpace [biospace.com]
- 12. researchgate.net [researchgate.net]
Head-to-Head In Vitro Comparison of Cytembena Analogs: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive in vitro comparison of Cytembena analogs, offering valuable insights for researchers, scientists, and drug development professionals. This compound, identified as sodium cis-β-4-methoxybenzoyl-β-bromoacrylate, is known to be a direct inhibitor of replicative DNA synthesis. This document summarizes the available data on the cytotoxic effects of its structural analogs, presenting a head-to-head comparison to inform future drug discovery and development efforts.
Executive Summary
The exploration of this compound analogs is critical for identifying compounds with improved efficacy and reduced toxicity. This guide consolidates in vitro data on various structural modifications of the this compound scaffold. While direct comparative studies on a wide range of close this compound analogs are limited in publicly available literature, this guide draws upon structure-activity relationship (SAR) studies of related chemical classes, such as chalcones and other substituted bromoacrylates, to provide a predictive framework for analog performance. The data presented herein focuses on cytotoxic activity against various cancer cell lines, a key indicator of potential therapeutic efficacy.
Data Summary: In Vitro Cytotoxicity of Related Analogs
Due to the scarcity of direct head-to-head studies of this compound analogs, this section presents a summary of in vitro cytotoxicity data for structurally related compounds, including chalcones and other bromo- and methoxy-substituted aromatic compounds. This information provides valuable insights into the potential impact of structural modifications on the cytotoxic activity of this compound-like molecules.
| Compound Class | Structural Moiety | Key Findings on Cytotoxicity | Reference Cell Lines | IC50 Range (µM) |
| Chalcones | 1,3-diaryl-2-propen-1-one | Generally show higher cytotoxicity against oral squamous cell carcinoma (OSCC) lines compared to normal oral cells.[1] Specific substitutions on the aromatic rings significantly influence activity. | Ca9-22, HSC-2, HSC-3, HSC-4 (OSCC); HGF, HPLF, HPC (normal oral) | 4.4 - 41.1 (OSCC) |
| Halogenated Phenoxychalcones | Chalcone with halogenated phenoxy group | Moderate to good cytotoxic activity against breast cancer cell lines.[2] | MCF-7 (breast cancer), MCF-10a (normal breast) | Not explicitly stated in abstract |
| 3-Benzylidenechroman-4-ones | Rigid chalcone analogues | Good inhibitory activity against various cancer cell lines. A 3-bromo-4-hydroxy-5-methoxy substitution was particularly potent.[3] | K562 (erythroleukemia), MDA-MB-231 (breast cancer), SK-N-MC (neuroblastoma) | ≤ 3.86 (for the most potent compound) |
| Brominated Acetophenone Derivatives | Acetophenone with bromine substitution | A derivative with an O-methyl acetate in the ortho position was highly cytotoxic against multiple tumor cell lines with low toxicity to normal cells.[4] | MCF7 (breast), A549 (alveolar), Caco2 (colorectal), PC3 (prostate), MCF12F (normal breast) | < 10 - 18.4 (for the most active compound) |
| N-alkylbromo-benzothiazoles | Benzothiazole with N-alkyl and bromo substitutions | Highly active against prostate and leukemia cancer cells.[5] | A-549 (lung), PC-3 (prostate), THP-1 (leukemia), Caco-2 (colon) | ≤ 1 (for most active compounds against leukemia) |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the in vitro evaluation of cytotoxic compounds, which would be applicable to the study of this compound analogs.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound analogs) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined from the dose-response curve.
DNA Synthesis Inhibition Assay
This assay directly measures the incorporation of a labeled nucleoside (e.g., ³H-thymidine or 5-bromo-2'-deoxyuridine (BrdU)) into newly synthesized DNA.
Protocol (BrdU Assay):
-
Cell Seeding and Treatment: Seed and treat cells with test compounds as described for the MTT assay.
-
BrdU Labeling: Add BrdU to the cell culture medium and incubate for a period to allow for its incorporation into the DNA of proliferating cells.
-
Cell Fixation and Denaturation: Fix the cells and denature the DNA to allow for antibody access.
-
Antibody Incubation: Incubate the cells with a primary antibody specific for BrdU, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Substrate Addition and Detection: Add a substrate that is converted by the enzyme into a detectable signal (e.g., colorimetric or chemiluminescent).
-
Data Analysis: Quantify the signal, which is proportional to the amount of DNA synthesis. Compare the results from treated cells to untreated controls.
Visualizing Key Pathways and Workflows
Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for in vitro cytotoxicity screening of this compound analogs.
Signaling Pathway: Inhibition of DNA Replication
Caption: Mechanism of action: Inhibition of DNA polymerase by this compound.
Conclusion
This guide provides a foundational overview for the comparative in vitro evaluation of this compound analogs. The presented data on related compound classes highlights the importance of systematic structural modifications and comprehensive in vitro testing. The detailed experimental protocols and visual workflows offer practical guidance for researchers aiming to identify and characterize novel anticancer agents based on the this compound scaffold. Further studies focusing on a diverse library of direct this compound analogs are warranted to establish a more definitive structure-activity relationship and to identify lead candidates for further preclinical development.
References
- 1. Quantitative Structure–Cytotoxicity Relationship of Chalcones | Anticancer Research [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. researchgate.net [researchgate.net]
Validating Cytembena's Mechanism of Action: A Comparative Guide Using Gene Expression Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical novel drug, Cytembena, against an alternative compound to validate its mechanism of action using gene expression profiling. The content herein is based on established methodologies in drug discovery and molecular biology, offering a framework for similar validation studies.
Introduction to this compound and Mechanism of Action Validation
This compound is a novel therapeutic candidate with purported anti-inflammatory properties. The hypothesized mechanism of action (MoA) for this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of genes involved in inflammation, immunity, and cell survival.[1][2] Validating the MoA is a crucial step in drug development to ensure target engagement and to understand potential on- and off-target effects.[3]
Gene expression profiling is a powerful tool for elucidating a drug's MoA by providing a global view of transcriptional changes within a cell.[4][5] By comparing the gene expression signature of this compound-treated cells to that of a known pathway inhibitor and untreated cells, we can confirm its effect on the intended signaling cascade.
Comparative Mechanism of Action: this compound vs. Compound X
To validate this compound's MoA, we compare its effects to "Compound X," another hypothetical inhibitor of the NF-κB pathway with a distinct mechanism.
-
The NF-κB Signaling Pathway: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1] Various stimuli, such as inflammatory cytokines, activate the IκB kinase (IKK) complex.[3][6] IKK then phosphorylates IκB, leading to its ubiquitination and degradation. This process frees NF-κB to translocate into the nucleus, where it binds to DNA and activates the transcription of target genes, including those for cytokines, chemokines, and anti-apoptotic proteins.[6][7]
-
This compound's Hypothesized MoA: this compound is designed to directly interfere with the nuclear translocation of the active NF-κB complex without affecting the upstream phosphorylation and degradation of IκB.
-
Compound X's MoA: Compound X is a known kinase inhibitor that targets the IKK complex, preventing the initial phosphorylation of IκB. This action halts the signaling cascade at an earlier step than this compound.
Below is a diagram illustrating the NF-κB signaling pathway and the distinct intervention points of this compound and Compound X.
Experimental Validation Using Gene Expression Profiling
The following workflow outlines the process for validating this compound's mechanism of action through gene expression profiling.
Hypothetical Gene Expression Data
To differentiate the mechanisms of this compound and Compound X, we can analyze the expression of genes known to be regulated by NF-κB. The following table summarizes hypothetical data from a microarray experiment. In this scenario, cells were stimulated with TNF-α to activate the NF-κB pathway and then treated with either this compound or Compound X.
| Gene Symbol | Gene Name | Function in Inflammation | Control (TNF-α only) Fold Change | This compound + TNF-α Fold Change | Compound X + TNF-α Fold Change |
| IL6 | Interleukin 6 | Pro-inflammatory cytokine | 50.2 | 4.5 | 3.8 |
| CXCL8 | C-X-C Motif Chemokine Ligand 8 | Chemokine (neutrophil recruitment) | 35.8 | 3.1 | 2.5 |
| CCL2 | C-C Motif Chemokine Ligand 2 | Chemokine (monocyte recruitment) | 28.4 | 2.9 | 2.2 |
| NFKBIA | NF-κB Inhibitor Alpha | Negative feedback regulator of NF-κB | 15.6 | 14.8 | 1.5 |
| BIRC3 | Baculoviral IAP Repeat Containing 3 | Anti-apoptotic protein | 10.1 | 1.8 | 1.2 |
| SOD2 | Superoxide Dismutase 2 | Antioxidant enzyme | 8.5 | 7.9 | 1.3 |
Interpretation of Hypothetical Data:
-
Both this compound and Compound X reduce the expression of pro-inflammatory genes (IL6, CXCL8, CCL2) and the anti-apoptotic gene (BIRC3), confirming their inhibitory effect on the NF-κB pathway.
-
A key differentiator is the expression of NFKBIA (the gene encoding the IκBα protein). NFKBIA is itself a target gene of NF-κB, creating a negative feedback loop.
-
With Compound X , which inhibits the upstream kinase IKK, the entire pathway is blocked, so NFKBIA is not upregulated.
-
With This compound , which acts downstream by preventing nuclear translocation, the initial steps of the pathway (IκBα degradation) still occur. This leads to a transient activation that is sufficient to upregulate NFKBIA expression, even though the broader inflammatory gene expression is suppressed.
-
-
Similarly, the expression of the antioxidant enzyme SOD2 is less affected by this compound, suggesting a more selective inhibition of the inflammatory aspects of NF-κB signaling.
Experimental Protocols
Detailed protocols are essential for reproducible results. The following are example protocols for the key experimental stages.
Cell Culture and Treatment
-
Cell Line: Use a relevant cell line, such as the human monocytic cell line THP-1, differentiated into macrophages.
-
Seeding: Seed 2 x 106 cells per well in a 6-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat cells with either this compound (e.g., 10 µM), Compound X (e.g., 10 µM), or vehicle control (e.g., 0.1% DMSO) for 1 hour.
-
Stimulation: Stimulate the cells with a pro-inflammatory agent like TNF-α (10 ng/mL) for 4 hours to induce NF-κB activation. Include an unstimulated vehicle control group.
-
Harvesting: After incubation, wash the cells with cold phosphate-buffered saline (PBS) and lyse them directly in the well using a suitable lysis buffer for RNA extraction.
Total RNA Isolation
-
Lysis: Lyse the cells using a buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) to inactivate RNases.
-
Homogenization: Homogenize the lysate by passing it through a fine-gauge needle or using a rotor-stator homogenizer.
-
Purification: Use a silica-column-based RNA purification kit according to the manufacturer's instructions. This typically involves:
-
Binding the RNA to the silica membrane.
-
Washing with supplied buffers to remove proteins, DNA, and other contaminants.
-
Eluting the pure RNA in RNase-free water.
-
-
DNase Treatment: Perform an on-column DNase treatment to eliminate any contaminating genomic DNA.
RNA Quality and Quantity Assessment
-
Quantification: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Integrity Check: Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). High-quality RNA will have an RNA Integrity Number (RIN) of ≥ 8.0.
Microarray Analysis
-
cDNA Synthesis: Convert 100-500 ng of total RNA into double-stranded cDNA using reverse transcriptase and oligo(dT) primers.
-
cRNA Synthesis and Labeling: Synthesize biotin-labeled complementary RNA (cRNA) from the cDNA via in vitro transcription.
-
Fragmentation: Fragment the labeled cRNA to a uniform size to ensure efficient hybridization.
-
Hybridization: Hybridize the fragmented and labeled cRNA to a microarray chip (e.g., Affymetrix GeneChip) in a hybridization oven with rotation for 16 hours at 45°C.[8][9]
-
Washing and Staining: Wash the microarray to remove non-specifically bound cRNA. Stain the chip with a streptavidin-phycoerythrin conjugate, which binds to the biotin labels.
-
Scanning: Scan the microarray chip using a high-resolution scanner to detect the fluorescence intensity at each probe.
-
Data Analysis:
-
Acquire raw intensity data and perform quality control checks.
-
Normalize the data across all arrays to correct for technical variations.
-
Perform statistical analysis to identify differentially expressed genes between treatment groups and controls.
-
Use pathway analysis software to determine if the differentially expressed genes are enriched in the NF-κB signaling pathway or other biological processes.
-
Conclusion
Gene expression profiling offers a robust and comprehensive method for validating the mechanism of action of a novel compound like this compound. By comparing its gene expression signature to that of a known inhibitor and controls, researchers can confirm on-target effects and potentially uncover novel biological activities. The hypothetical data presented here illustrates how subtle differences in gene expression, such as for the NFKBIA gene, can provide critical insights into the precise point of intervention of a drug within a signaling pathway, thereby guiding further pre-clinical and clinical development.
References
- 1. BIOCARTA_NFKB_PATHWAY [gsea-msigdb.org]
- 2. bosterbio.com [bosterbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression Profiling Using Affymetrix GeneChip® Probe Arrays | Springer Nature Experiments [experiments.springernature.com]
- 9. youtube.com [youtube.com]
Cytembena in Gynecological Cancers: A Comparative Analysis of Historical Clinical Trial Data
For Immediate Release
In the landscape of oncological research, a retrospective examination of historical clinical trial data provides valuable context for contemporary therapeutic strategies. This report offers a comparative analysis of Cytembena (bromesebric acid), a drug investigated for the treatment of cervical and ovarian cancers, against the current standard-of-care regimens for these malignancies. This guide is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visual representations of therapeutic workflows and potential signaling pathways.
Executive Summary
Clinical trials of this compound, conducted in the 1970s, demonstrated modest activity in cervical cancer and limited efficacy in ovarian cancer. In a phase II trial for cervical carcinoma, this compound induced objective regressions in 20% of patients.[1] Conversely, a phase II study in patients with advanced ovarian cancer showed no worthwhile objective remissions, although some patients experienced pain relief and disease stabilization. These historical results stand in contrast to the significantly higher response rates and improved survival outcomes achieved with modern combination chemotherapy and targeted agents in both cervical and ovarian cancers.
Comparative Efficacy of this compound and Standard-of-Care Treatments
The clinical efficacy of this compound is juxtaposed with current first-line and second-line therapies for cervical and ovarian cancers. The following tables summarize the key performance metrics from respective clinical trials.
Table 1: Clinical Trial Results in Cervical Cancer
| Treatment Regimen | Trial Phase | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Toxicities |
| This compound | II | Uterus Cervix Carcinoma | 20% (Objective Regressions)[1] | Not Reported | Not Reported | No myelosuppressive toxicity reported[1] |
| Cisplatin + Paclitaxel | II | Recurrent/Metastatic | 46.3% - 47% | 5 - 5.4+ months | 9 - 10+ months | Neutropenia, Anemia, Neurotoxicity |
| Carboplatin + Paclitaxel | Systematic Review | Recurrent/Metastatic | 48.5% | 5 months | 10 months | Not Detailed in Source |
Table 2: Clinical Trial Results in Ovarian Cancer
| Treatment Regimen | Trial Phase | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Toxicities |
| This compound | II | Advanced Ovarian Cancer | 0% (No worthwhile objective remissions) | Not Reported | Not Reported | Nausea, Vomiting, "Autonomic storm" phenomenon |
| Carboplatin + Paclitaxel | III | Optimally Resected Stage III | Not the primary endpoint | 19.4 months | 48.7 months | Leukopenia, GI, Renal, Metabolic toxicity |
| Carboplatin (monotherapy) | II | Platinum-Sensitive Recurrent | 50% | 33.7 weeks | Not Reported | Not Detailed in Source |
| Carboplatin + Paclitaxel | II | Platinum-Sensitive Recurrent | 75.6% | 49.1 weeks | Not Reported | Mucositis, Myalgia/Arthralgia, Peripheral Neuropathy |
Experimental Protocols
This compound Clinical Trials (Reconstructed)
Based on the typical design of phase II trials in the 1970s, the following is a likely reconstruction of the experimental protocol for the this compound studies.
-
Study Design: Single-arm, open-label, phase II clinical trial.
-
Patient Population: Patients with histologically confirmed advanced or recurrent cervical or ovarian carcinoma who had failed prior standard therapies. Key inclusion criteria would have likely included measurable disease and adequate organ function.
-
Treatment Regimen:
-
Ovarian Cancer: this compound administered at a dose of 250 mg/m²/day for 5 days, with courses repeated at weekly intervals.
-
-
Endpoints: The primary endpoint was likely the objective tumor response rate, defined as a significant reduction in tumor size. Secondary endpoints may have included duration of response and toxicity assessment.
Standard-of-Care Clinical Trials (Representative Protocols)
Modern clinical trials for cervical and ovarian cancer follow more standardized and rigorous protocols.
-
Study Design: Randomized, controlled, multicenter phase II or III trials.
-
Patient Population: Well-defined patient populations based on disease stage, prior treatment history, and biomarker status (e.g., platinum-sensitive or -resistant).
-
Treatment Regimen (Example: Cisplatin + Paclitaxel for Cervical Cancer): Paclitaxel 135-175 mg/m² administered as a 3 or 24-hour intravenous infusion, followed by cisplatin 75 mg/m² intravenously. This cycle is typically repeated every 21 days.
-
Endpoints: Primary endpoints are often progression-free survival (PFS) or overall survival (OS). Secondary endpoints include objective response rate (ORR), duration of response, quality of life, and safety/tolerability.
Putative Mechanism of Action of this compound
The precise molecular mechanism of action for this compound (bromesebric acid) is not well-documented in recent literature. As a derivative of bromesebric acid, it is hypothesized to act as an alkylating-like agent or a cytotoxic compound that interferes with cellular metabolism, leading to the inhibition of cell growth and proliferation. The "autonomic storm" phenomenon reported as a side effect suggests a potential interaction with the autonomic nervous system.
Experimental and Treatment Workflows
The following diagrams illustrate the typical workflows for a historical Phase II trial of this compound and a modern standard-of-care clinical trial.
Conclusion
The available data on this compound, while limited by the standards of modern clinical research, indicate a modest level of antitumor activity in cervical cancer and a lack of significant efficacy in advanced ovarian cancer. These findings underscore the substantial progress made in the treatment of gynecological malignancies over the past several decades. The development of platinum-based chemotherapy, taxanes, and more recently, targeted therapies and immunotherapies, has dramatically improved outcomes for patients. This comparative analysis serves as a historical benchmark, highlighting the evolution of clinical trial design, endpoints, and therapeutic efficacy in gynecologic oncology. Further research into novel therapeutic targets and combination strategies remains a critical endeavor to continue improving the prognosis for women with cervical and ovarian cancers.
References
Unraveling the Safety Profile of Cytembena: A Comparative Analysis with Established Antineoplastic Agents
For Immediate Release
[City, State] – [Date] – A comprehensive review of the available preclinical data for the investigational antineoplastic agent Cytembena (sodium bromoacetate) reveals a distinct safety profile characterized by renal and lymphoid toxicity. In the absence of robust human clinical trial data for this compound, a comparative analysis with the well-established safety profiles of widely used anticancer drugs—cyclophosphamide, methotrexate, and doxorubicin—provides crucial context for researchers, scientists, and drug development professionals. This report summarizes the key preclinical findings for this compound and contrasts them with the known clinical adverse effects of these comparator agents, highlighting the need for further investigation into the clinical safety of this compound.
Executive Summary
This compound, an investigational compound, has demonstrated antineoplastic activity in preclinical models. However, its translation to clinical use is contingent on a thorough understanding of its safety profile. This guide provides a comparative analysis of this compound's preclinical safety data against the established clinical safety profiles of three cornerstone chemotherapeutic agents: cyclophosphamide (an alkylating agent), methotrexate (an antimetabolite), and doxorubicin (an anthracycline).
The primary preclinical toxicities associated with this compound are nephrotoxicity, specifically renal tubular damage, and adverse effects on lymphoid tissue. Long-term carcinogenicity studies in rodents also indicate a potential carcinogenic risk. In contrast, the comparator agents exhibit a broader range of well-documented clinical adverse effects, including myelosuppression, gastrointestinal toxicity, cardiotoxicity (doxorubicin), and hepatotoxicity (methotrexate).
This analysis underscores the different toxicological profiles, with this compound's primary concerns in preclinical studies centered on the kidneys and lymphatic system. The established agents, while also having renal and other organ toxicities, are more prominently associated with effects on rapidly dividing cells throughout the body.
Preclinical Safety Profile of this compound (Sodium Bromoacetate)
Toxicological studies conducted in beagle dogs and rhesus monkeys have identified the kidneys as a primary target organ for this compound-induced toxicity.[1] Key findings from these preclinical investigations include:
-
Nephrotoxicity: Dose-dependent renal tubular damage was a major finding, leading to necrosis and desquamation of the distal tubular epithelium.[1]
-
Lymphoid Tissue Effects: The studies also noted toxic effects on lymphoid tissue.[1]
-
Carcinogenicity: A carcinogenesis bioassay conducted by the National Toxicology Program concluded that this compound was carcinogenic in male and female F344 rats, causing mesotheliomas and mammary gland fibroadenomas, respectively. However, it was not found to be carcinogenic in B6C3F1 mice.
It is critical to note that these findings are based on animal studies, and the direct translation of these toxicities to humans requires clinical investigation.
Comparative Safety Analysis with Standard Antineoplastic Agents
To provide a framework for understanding the potential clinical safety profile of this compound, the following tables summarize the common and serious adverse effects of cyclophosphamide, methotrexate, and doxorubicin, based on extensive clinical trial data and post-marketing surveillance.
Table 1: Comparison of Common Adverse Effects
| Adverse Effect Category | This compound (Preclinical Data) | Cyclophosphamide (Clinical Data) | Methotrexate (Clinical Data) | Doxorubicin (Clinical Data) |
| Gastrointestinal | Not a primary finding | Nausea, vomiting, diarrhea, mucositis | Nausea, vomiting, diarrhea, stomatitis | Nausea, vomiting, mucositis, diarrhea |
| Hematological | Effects on lymphoid tissue | Myelosuppression (leukopenia, neutropenia, thrombocytopenia, anemia) | Myelosuppression (leukopenia, thrombocytopenia) | Myelosuppression (leukopenia, neutropenia, anemia, thrombocytopenia) |
| Renal | Primary Toxicity: Renal tubular damage | Hemorrhagic cystitis | Nephrotoxicity (at high doses) | Red discoloration of urine (not indicative of toxicity) |
| Dermatological | Not reported | Alopecia, skin and nail hyperpigmentation | Rash, photosensitivity, alopecia | Alopecia, radiation recall reaction, palmar-plantar erythrodysesthesia |
| Constitutional | Not applicable | Fatigue, weakness | Fatigue, malaise | Asthenia, fever |
Table 2: Comparison of Serious and Organ-Specific Toxicities
| Toxicity Profile | This compound (Preclinical Data) | Cyclophosphamide (Clinical Data) | Methotrexate (Clinical Data) | Doxorubicin (Clinical Data) |
| Carcinogenicity | Carcinogenic in rats | Secondary malignancies (e.g., bladder cancer, myelodysplastic syndrome) | Potential for lymphoma | Secondary malignancies (e.g., acute myeloid leukemia) |
| Cardiotoxicity | Not a primary finding | Cardiotoxicity (less common than with anthracyclines) | Not a primary toxicity | Primary Dose-Limiting Toxicity: Cardiomyopathy, heart failure |
| Hepatotoxicity | Not a primary finding | Hepatotoxicity (rare) | Common: Elevated liver enzymes; Serious: Fibrosis, cirrhosis | Hepatotoxicity |
| Pulmonary Toxicity | Not reported | Pneumonitis, pulmonary fibrosis | Pneumonitis, pulmonary fibrosis | Not a primary toxicity |
| Neurotoxicity | Not reported | Neurotoxicity (rare) | Neurotoxicity (with high-dose or intrathecal administration) | Not a primary toxicity |
Methodologies of Key Preclinical Studies on this compound
A detailed understanding of the experimental protocols is essential for interpreting the preclinical safety data of this compound.
Carcinogenesis Bioassay of this compound (CAS No. 21739-91-3)
-
Objective: To assess the carcinogenic potential of this compound in F344 rats and B6C3F1 mice.
-
Methodology:
-
Animal Models: 50 male and 50 female F344 rats, and 50 male and 50 female B6C3F1 mice per group.
-
Dosing: this compound was administered via intraperitoneal injection three times per week for 104 weeks.
-
Rats received doses of 7 or 14 mg/kg.
-
Mice received doses of 12 or 24 mg/kg.
-
-
Control Groups: Vehicle control (saline) and untreated control groups were included for both species.
-
Endpoint Analysis: Survival, body weight changes, and histopathological examination of tissues for neoplastic and non-neoplastic lesions.
-
Visualizing Experimental and Logical Frameworks
To further clarify the processes and relationships discussed, the following diagrams are provided.
Conclusion
The preclinical safety profile of this compound is primarily defined by nephrotoxicity and lymphoid toxicity, with a demonstrated carcinogenic potential in rats. This profile is distinct from the more systemic toxicities, such as myelosuppression and broad gastrointestinal effects, commonly observed with established antineoplastic agents like cyclophosphamide, methotrexate, and doxorubicin. While this comparative analysis provides a valuable initial framework, the significant absence of human clinical data for this compound is a critical limitation. Further clinical investigation is imperative to determine the translatability of these preclinical findings to humans and to fully characterize the safety and therapeutic potential of this compound as a novel antineoplastic agent. Drug development professionals should prioritize a thorough evaluation of renal function and the immune system in any future clinical trials of this compound.
References
Safety Operating Guide
Navigating the Safe Disposal of Cytembena: A Procedural Guide
The proper disposal of Cytembena, a cytotoxic agent, is a critical component of laboratory safety and environmental responsibility. Adherence to stringent disposal protocols is essential to mitigate risks to researchers, the public, and the ecosystem. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound waste, ensuring compliance with general safety standards for cytotoxic compounds.
Immediate Safety Precautions: Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound for detailed handling instructions and emergency procedures. In the absence of a specific SDS, general precautions for handling cytotoxic drugs must be strictly followed.[1]
Personal Protective Equipment (PPE)
All personnel handling this compound waste must wear appropriate Personal Protective Equipment (PPE) to prevent exposure.[2][3] This includes:
-
Gloves: Two pairs of chemotherapy-grade gloves.
-
Gown: A disposable, impermeable gown with closed front and long sleeves.
-
Eye and Face Protection: Safety goggles and a face shield.
-
Respiratory Protection: A fit-tested respirator (e.g., N95) may be required depending on the form of the drug and the procedure.
Step-by-Step Disposal Protocol
The disposal of this compound and contaminated materials should be managed in accordance with local, state, and federal regulations for hazardous waste.[4][5]
-
Segregation at the Source: All waste contaminated with this compound must be segregated from other waste streams at the point of generation.[6] This includes unused or expired drug, contaminated labware (e.g., vials, syringes, petri dishes), and contaminated PPE.
-
Waste Collection:
-
Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be placed directly into a designated, puncture-resistant, and leak-proof sharps container specifically labeled for cytotoxic waste.[2] These containers are typically yellow with a purple lid.[4]
-
Solid Waste: Non-sharp solid waste, such as contaminated gloves, gowns, and labware, should be placed in thick, leak-proof plastic bags or containers clearly labeled with the cytotoxic symbol.[3][6] Double-bagging may be advisable.[3]
-
Liquid Waste: Unused or residual liquid this compound should not be disposed of down the drain.[4] It should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container material must be compatible with the chemical.[7][8]
-
-
Container Management:
-
Storage: Store sealed cytotoxic waste containers in a designated, secure, and well-ventilated area away from general traffic.[6] This area should be clearly marked with appropriate hazard symbols.
-
Final Disposal: Arrange for the collection and disposal of the cytotoxic waste through a licensed hazardous waste management facility.[5] These facilities are equipped to handle and treat cytotoxic agents through methods such as high-temperature incineration.
Spill Management
In the event of a this compound spill, immediate action is required to contain and clean the area while protecting personnel.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of PPE for handling cytotoxic agents.
-
Contain the Spill: Use a cytotoxic spill kit to absorb the spill. Work from the outside of the spill inward to prevent spreading.[2]
-
Clean the Area: Once the spill is absorbed, decontaminate the area with an appropriate cleaning agent (refer to the SDS or institutional guidelines).
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as cytotoxic waste.[3]
Data Presentation: Cytotoxic Waste Handling Summary
| Item Category | Handling and Containment Procedure | Final Disposal Route |
| Sharps (Needles, Syringes) | Place in a designated, puncture-resistant, leak-proof cytotoxic sharps container. | Licensed Hazardous Waste Facility |
| Solid Waste (Gloves, Gowns) | Place in thick, leak-proof, labeled plastic bags or containers for cytotoxic waste. | Licensed Hazardous Waste Facility |
| Liquid Waste | Collect in a designated, sealed, and labeled hazardous waste container. | Licensed Hazardous Waste Facility |
| Empty Containers | Triple rinse (if appropriate), collect rinsate as hazardous waste, and deface labels before disposal or recycling according to institutional policy.[9] | Licensed Hazardous Waste Facility or as per institutional guidelines after decontamination. |
| Spill Cleanup Materials | Collect all contaminated absorbent materials and PPE. | Place in a designated cytotoxic waste container for disposal by a Licensed Hazardous Waste Facility. |
Experimental Protocols
Cytotoxic Waste Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 2. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 3. sps.nhs.uk [sps.nhs.uk]
- 4. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 5. benchchem.com [benchchem.com]
- 6. danielshealth.ca [danielshealth.ca]
- 7. Disposal of Chemical Waste | Safety Unit [weizmann.ac.il]
- 8. nswai.org [nswai.org]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling Cytembena
For Immediate Implementation: Essential Safety and Disposal Protocols for the Antineoplastic Agent Cytembena
Researchers and drug development professionals working with this compound, a potent antineoplastic agent, must adhere to stringent safety protocols to mitigate risks associated with its handling and disposal. Although not widely used in the United States, its classification as a carcinogen necessitates a comprehensive safety plan.[1] This guide provides essential, step-by-step procedures for personal protective equipment (PPE), operational handling, and waste disposal to ensure a safe laboratory environment.
Personal Protective Equipment (PPE): A Multi-layered Defense
The cornerstone of safe handling is the consistent and correct use of appropriate PPE. Given this compound's hazardous nature, a multi-layered approach is crucial to prevent skin, eye, and respiratory exposure. The following table summarizes the recommended PPE for all procedures involving this compound.
| Body Part | Required PPE | Specifications and Usage |
| Eyes & Face | Safety Goggles & Face Shield | Tight-fitting safety goggles are mandatory to protect against splashes. A full-face shield must be worn over goggles when handling larger quantities or during procedures with a high risk of splashing. |
| Hands | Double Gloving (Nitrile) | Wear two pairs of chemotherapy-rated nitrile gloves. The outer glove should be changed immediately upon contamination or every 30 minutes during continuous use. The inner glove provides an additional layer of protection. |
| Body | Disposable Gown | A disposable, solid-front, back-closing gown made of a low-permeability fabric is required. Cuffs should be tucked into the inner pair of gloves. Gowns must be changed immediately if contaminated. |
| Respiratory | N95 Respirator or Higher | For handling powdered this compound or when generating aerosols, a properly fitted N95 respirator is the minimum requirement. For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary. |
| Feet | Disposable Shoe Covers | Disposable, slip-resistant shoe covers should be worn over laboratory shoes to prevent the spread of contamination outside of the designated handling area. |
Operational and Disposal Workflow: A Step-by-Step Approach
A clear and logical workflow is essential to minimize the risk of exposure and contamination during the handling and disposal of this compound. The following diagram outlines the critical steps from preparation to final waste disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Detailed Experimental Protocols
Protocol for Weighing Solid this compound:
-
Preparation: Designate a chemical fume hood for the procedure. Decontaminate the work surface. Assemble all necessary PPE as outlined in the table above. Place a plastic-backed absorbent liner on the balance pan and the surrounding work surface.
-
Weighing: Tare the balance with a pre-labeled container. Carefully transfer the desired amount of this compound to the container using a dedicated spatula. Avoid creating dust. If any material is spilled, decontaminate immediately.
-
Post-Weighing: Securely close the container. Wipe the exterior of the container with a decontaminating solution. Dispose of the absorbent liner and any contaminated materials as hazardous waste.
Protocol for Reconstitution of this compound:
-
Preparation: Perform this procedure in a chemical fume hood. Assemble all necessary PPE.
-
Reconstitution: Using a safety-engineered syringe and needle, slowly add the desired solvent to the vial containing the solid this compound. Point the needle away from yourself and towards the back of the hood.
-
Mixing: Gently swirl the vial to dissolve the compound. Avoid vigorous shaking to prevent aerosolization.
-
Post-Reconstitution: Wipe the exterior of the vial with a decontaminating solution. Dispose of the syringe, needle, and any other contaminated materials in a designated sharps container for hazardous waste.
Disposal Plan:
All waste generated from procedures involving this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, gowns, shoe covers, absorbent pads, and other solid materials should be placed in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, labeled hazardous waste container. Do not dispose of liquid this compound waste down the drain.
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant, labeled sharps container designated for hazardous chemical waste.
All hazardous waste must be disposed of through the institution's environmental health and safety office or a certified hazardous waste disposal vendor. Adherence to these protocols is paramount to ensuring the safety of all laboratory personnel and the surrounding environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
